Octathiocane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octathiocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNHALFVCURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1SSSSSSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872924 | |
| Record name | Octasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10544-50-0, 1326-66-5 | |
| Record name | S8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctasulfur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octasulfur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfur | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural sources and occurrence of Octathiocane
An In-depth Guide to the Natural Sources and Occurrence of Octathiocane
Introduction
This compound, systematically known as cyclo-octasulfur and commonly referred to as S₈, is the most prevalent and stable allotrope of elemental sulfur under standard conditions.[1][2] It is an inorganic, nonmetallic compound characterized by a yellow, crystalline solid appearance and is both odorless and tasteless.[1][3] The molecular structure of this compound is a distinctive crown-shaped ring composed of eight sulfur atoms (D₄d point group symmetry), which accounts for its considerable stability.[1][2][3] As the primary component of elemental sulfur, this compound is found extensively in nature, from geological deposits and microbial metabolites to extraterrestrial materials.[1][3][4][5] This guide provides a comprehensive technical overview of the natural sources, occurrence, and analysis of this compound for researchers, scientists, and drug development professionals.
Natural Sources and Occurrence
This compound is sourced from a variety of geological, biological, and industrial processes that harness natural deposits.
Geological and Industrial Sources
The vast majority of commercially available this compound is recovered from natural geological and fossil fuel deposits.
-
Volcanic Deposits: Elemental sulfur, of which this compound is the main component (~99%), is found in significant quantities in deposits around volcanoes.[1][3]
-
Bacterial Synthesis in Salt Domes: Native sulfur is synthesized by anaerobic bacteria that act on sulfate minerals, such as gypsum, within salt domes.[5] Major deposits of this type are located along the coast of the Gulf of Mexico.[5]
-
Petroleum Refining (Claus Process): The primary industrial method for producing elemental sulfur is the Claus process, which is integral to petroleum and natural gas refining.[3][6] This process catalytically converts hydrogen sulfide (H₂S), a toxic byproduct, into elemental sulfur that is approximately 99% this compound.[1][3][6]
Biological Sources (Biogenic Sulfur)
This compound is a metabolite in various microorganisms, playing a role in sulfur cycle biochemistry.
-
Bacteria: Certain bacteria produce and utilize elemental sulfur. For instance, the phototrophic sulfur-oxidizing bacterium Chlorobaculum tepidum generates extracellular globules composed of nanocrystalline α-cyclo-octasulfur.[7] this compound has also been identified as a metabolite in bacterial genera such as Streptomyces and Streptomyces verticillus.[4]
-
Fungi: The compound has been successfully isolated from the mushroom Ganoderma lucidum, which is widely used in traditional Chinese medicine, identifying it as a fungal metabolite.[4]
Role in Agriculture and Plant Biology
While essential for plant life, elemental sulfur in the form of this compound is not directly absorbed by plants.[8][9][10]
-
Microbial Conversion: Soil microbes must first oxidize elemental sulfur into sulfate (SO₄²⁻).[8][11][12] This biological process is crucial for making sulfur bioavailable.
-
Plant Uptake: Plants absorb the water-soluble sulfate through their root systems.[9][12] Sulfur is the fourth essential macronutrient and is vital for the synthesis of chlorophyll, starches, oils, and vitamins, as well as for nitrogen metabolism.[11][12] Although plants like garlic, onions, and broccoli are rich in sulfur-containing organic compounds, they acquire sulfur as sulfate from the soil, not directly as elemental S₈.[4]
Extraterrestrial Occurrence
Recent analysis of returned samples has confirmed the presence of this compound on carbonaceous asteroids like Ryugu.[1] Its formation is attributed to the energetic processing of solid hydrogen sulfide in space.[1]
Quantitative Data Presentation
The following table summarizes the quantitative data regarding the prevalence and purity of this compound from various sources.
| Source Type | Specific Source | Purity / Concentration | Reference |
| Industrial Recovery | Petroleum Refining (Claus Process) | ~99% of recovered elemental sulfur | [1][3][6] |
| Geological Deposit | Volcanic Deposits | ~99% of recovered elemental sulfur | [3] |
| Commercial Grade | Standard Industrial Sulfur | ≥ 99.5% | [6] |
| Pharmaceutical Grade | Purified Sulfur | Arsenic: < 1 ppm, Selenium: < 2 ppm, Heavy Metals: < 10 ppm | [6] |
Experimental Protocols
Detailed experimental protocols for the extraction and analysis of this compound require consulting primary scientific literature. However, the general methodologies are outlined below.
Protocol 1: General Method for Recovery from Natural Deposits
This protocol describes the conceptual steps for obtaining this compound from geological sources, which is primarily an industrial-scale operation.
-
Mining/Extraction: Native sulfur is mined from deposits, often using the Frasch process for underground sources, which uses superheated water to melt the sulfur for extraction.
-
Purification: The recovered molten sulfur is filtered to remove contaminants like clay and gypsum.
-
Allotrope Formation: The molten sulfur is cooled slowly, allowing the thermodynamically stable α-octasulfur crystals to form.
-
Quality Control: Purity is assessed to ensure it meets commercial specifications (typically >99.5%). Ash content determination is used to detect mineral impurities.[6]
Protocol 2: General Method for Analysis of Biogenic Sulfur
This protocol outlines the typical workflow for identifying this compound produced by microorganisms, based on studies of sulfur-oxidizing bacteria.
-
Culturing: The microorganism of interest (e.g., Chlorobaculum tepidum) is cultured in a suitable medium containing a reduced sulfur source (e.g., sulfide).
-
Isolation of Sulfur Globules: Extracellular sulfur globules are harvested from the culture medium, typically by centrifugation.
-
Washing: The isolated globules are washed with a series of solvents (e.g., ethanol, water) to remove residual medium and organic matter.
-
Structural Characterization:
-
Purity Analysis:
-
Spectrometry: For detecting trace elemental impurities like selenium or arsenic, inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy can be used.[6]
-
Chromatography: High-performance liquid chromatography (HPLC) can be adapted to quantify S₈ and separate it from other sulfur allotropes.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key logical relationships and experimental workflows related to this compound in natural systems.
References
- 1. Octasulfur - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Buy this compound | 10544-50-0 [smolecule.com]
- 4. Cyclooctasulfur | S8 | CID 66348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfur - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. goldschmidtabstracts.info [goldschmidtabstracts.info]
- 8. earthsciencegrowing.com [earthsciencegrowing.com]
- 9. cropnutrition.com [cropnutrition.com]
- 10. Sulphur Fertilization in Crop Production | Soils, Fertility and Nutrients | Government of Saskatchewan [saskatchewan.ca]
- 11. Sulfur Agronomy: Boost Crop Health & Yields | Keg River [kegriver.com]
- 12. cropnutrition.com [cropnutrition.com]
Chemical and physical properties of Octathiocane
An In-depth Technical Guide to the Chemical and Physical Properties of Octathiocane
Introduction
This compound, systematically named cyclo-octasulfur, is an inorganic compound with the chemical formula S₈. It is the most common and stable allotrope of sulfur, appearing as a yellow, odorless, and tasteless solid.[1] This homomonocyclic compound is composed of an eight-membered ring of sulfur atoms arranged in a crown-shaped conformation.[1] this compound finds significant use in various industrial applications, including the production of sulfuric acid, the vulcanization of rubber, and as a component in fungicides.[2] It has also been identified as a metabolite in some fungi and bacteria, such as Ganoderma lucidum, a mushroom used in traditional Chinese medicine.[3][4] This guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of this compound for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The physical and chemical properties of this compound are well-documented, providing a foundation for its various applications.
Physical Properties of this compound
The key physical properties of this compound are summarized in the table below. The compound is notable for its existence in several polymorphic forms, with the orthorhombic α-sulfur being the most stable at room temperature.[1][5]
| Property | Value |
| Molecular Formula | S₈[1][3][4][6] |
| Molecular Weight | 256.5 g/mol [3][5][6] |
| Appearance | Vivid, yellow, translucent crystals[1] |
| Melting Point | 119 °C[1] |
| Boiling Point | 444.6 °C[1] |
| Density | 2.07 g/cm³[1] |
| Solubility | Insoluble in water.[6] Soluble in carbon disulfide, benzene, warm aniline, and carbon tetrachloride.[6] |
| Crystal Structure | Exists in three main polymorphs: α-sulfur (orthorhombic), β-sulfur (monoclinic), and γ-sulfur (monoclinic).[1][5][6] The α-form is stable below 96°C.[5] |
Chemical Properties and Reactions of this compound
This compound participates in several types of chemical reactions, primarily involving the opening of its eight-membered ring.
| Reaction Type | Description | Major Products |
| Oxidation | Reacts with strong oxidizing agents like oxygen and chlorine.[6] | Sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[6] |
| Reduction | Can be reduced by agents such as hydrogen or carbon monoxide under specific conditions.[6] | Hydrogen sulfide (H₂S)[6] |
| Substitution | Sulfur atoms in the ring can be replaced by other atoms or groups, leading to various organosulfur compounds.[6] | Various organosulfur compounds[6] |
| Ring-Opening Polymerization | Undergoes redox-mediated ring-opening, which is the basis for various polymerization processes.[6] | Polymeric sulfur |
Crystal Structure and Polymorphism
This compound is known for its structural diversity, existing in several crystalline forms known as polymorphs. The most common are α-sulfur, β-sulfur, and γ-sulfur.[1][6] The stability of these polymorphs is temperature-dependent. The α-form (orthorhombic) is the stable form at temperatures below 96°C, while the β-form (monoclinic) is stable between 96°C and 115°C.[1][5] The γ-form (monoclinic) is metastable.[5]
Experimental Protocols
Synthesis of this compound
High-purity crystalline this compound can be prepared in the laboratory through several methods.
1. Recrystallization from Solution: This is a common method for obtaining high-purity α-S₈ crystals.[5]
-
Protocol:
-
Dissolve crude sulfur in a suitable nonpolar solvent, such as toluene or carbon disulfide.[5]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly. Crystals of this compound will form as the solubility decreases with temperature.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals in a vacuum desiccator.
-
2. Thermal Decomposition of Hydrogen Polysulfanes: This method yields this compound through the breakdown of unstable hydrogen polysulfanes (H₂Sₓ).[5]
-
Protocol:
-
Heat hydrogen polysulfanes to a temperature between 180°C and 200°C under a nitrogen atmosphere.[5]
-
The decomposition produces this compound vapor and hydrogen sulfide (H₂S).[5]
-
Collect the gaseous S₈ by condensation on a chilled surface, typically maintained at 5–10°C, to obtain crystalline this compound.[5]
-
Analytical Methods
Mass Spectrometry: While specific spectroscopic data for this compound is not detailed in the provided search results, mass spectrometry is a crucial technique for the analysis of sulfur-containing compounds. An analytical protocol for measuring micro-molar quantities of sulfur volatile species in experimental high-pressure and temperature fluids has been developed, which can be adapted for the analysis of this compound and its reaction products.[7][8]
-
General Protocol Outline:
-
Sample Preparation: The sample containing this compound is introduced into the mass spectrometer, often through a heated inlet system to ensure volatilization.
-
Ionization: The gaseous molecules are ionized, typically using electron ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum that can be used for identification and quantification.
-
Biological Activity and Potential Applications
This compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[6] Elemental sulfur is used in topical medications for skin conditions like acne.[3][6] Its mechanism of action is thought to involve the disruption of bacterial cell membranes.[6] In biological systems, sulfur can be reduced to hydrogen sulfide (H₂S), which has a lethal action on bacteria, fungi, and parasites.[2]
Research also suggests that this compound can modulate biofilm formation through interactions with extracellular polysaccharides and exhibits cellular uptake through thiol-mediated mechanisms involving disulfide exchange reactions.[6] These properties make this compound a molecule of interest for further investigation in drug development.
Conclusion
This compound is a fundamentally important allotrope of sulfur with well-defined physical and chemical properties. Its unique crown-shaped structure and reactivity form the basis for its widespread industrial use and its emerging biological significance. The experimental protocols for its synthesis and analysis are well-established, enabling further research into its potential applications in materials science and medicine. The antimicrobial and other biological activities of this compound warrant continued investigation, particularly in the context of developing new therapeutic agents.
References
- 1. Octasulfur - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Cyclooctasulfur | S8 | CID 66348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 10544-50-0 | Benchchem [benchchem.com]
- 6. Buy this compound | 10544-50-0 [smolecule.com]
- 7. Analytical protocol for measuring micro-molar quantities of sulfur volatile species in experimental high pressure and temperature fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Bonding in Octathiocane (S₈)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octathiocane, systematically known as cyclo-octasulfur (S₈), is the most stable and common allotrope of elemental sulfur.[1][2][3] Its unique crown-shaped molecular structure is fundamental to its physical and chemical properties. This document provides a comprehensive technical overview of the molecular structure, bonding, and conformational analysis of this compound. It details the key structural parameters determined through experimental and computational methods, outlines the protocols for these analyses, and presents the data in a structured format for clarity and comparative purposes.
Molecular Structure and Conformation
The this compound molecule consists of eight sulfur atoms covalently bonded into a cyclic structure.[1] Extensive studies using X-ray crystallography and computational modeling have established that its most stable conformation is a puckered, crown-like ring.[2][4]
Crown Conformation and Symmetry
The stable crown conformation of this compound belongs to the D₄d point group symmetry.[1][2][4] This specific arrangement minimizes both torsional strain and repulsive interactions between non-bonded sulfur atoms, contributing to its thermodynamic stability.[1][4] This puckered structure is a key feature, distinguishing it from a hypothetical planar ring which would be highly strained.
Polymorphism
While the S₈ crown is the fundamental molecular unit, solid this compound exhibits polymorphism, meaning it can crystallize into different solid-state structures. The three primary polymorphs are:
-
α-Sulfur (Orthorhombic): The stable form at room temperature.
-
β-Sulfur (Monoclinic): Stable between 96°C and 115°C.
-
γ-Sulfur (Monoclinic): Another monoclinic form.
All these crystalline forms are built from the same S₈ crown-shaped molecules, differing only in how the molecules are packed in the crystal lattice.[1]
Chemical Bonding
Covalent Sulfur-Sulfur Bonds
The bonding within the this compound ring consists of eight single covalent bonds between adjacent sulfur atoms (S-S).[2] Each sulfur atom, exhibiting sp³ hybridization, forms bonds with two neighboring sulfur atoms.[2] These bonds are non-polar due to the identical electronegativity of the bonded atoms. The sulfur-sulfur bond is relatively strong, with a dissociation energy reported to be between approximately 226 and 265 kJ/mol.[1][2][4]
Intermolecular Forces
In the solid state, the interactions between individual S₈ molecules are dominated by weak London dispersion forces.[2] The nonpolar nature of the molecule precludes stronger dipole-dipole interactions. These weak intermolecular forces are responsible for sulfur's relatively low melting point and its solubility in nonpolar solvents like carbon disulfide.[1]
Structural Parameters
The precise geometry of the this compound molecule has been determined with high accuracy. The following tables summarize the key quantitative data from experimental and computational studies.
Table 1: Bond Lengths and Angles in this compound
| Parameter | Description | Experimental Value | Reference |
| r(S-S) | Sulfur-Sulfur Bond Length | 2.059 ± 0.002 Å | [5] |
| ∠(S-S-S) | Sulfur-Sulfur-Sulfur Bond Angle | 107.9 ± 0.6° | [5] |
| τ(S-S-S-S) | Sulfur-Sulfur-Sulfur-Sulfur Dihedral Angle | 98.9° | [5] |
Note: Other sources report slightly different but consistent values, such as S-S bond lengths of ~2.05 Å[1] and 2.065 Å[2], and S-S-S bond angles of ~108.0°[1] and 107.8°.[2]
Table 2: Thermodynamic and Spectroscopic Data
| Property | Value | Units | Reference |
| Bond Dissociation Energy | ~226 - 265 | kJ/mol | [1][2] |
| Enthalpy of Formation (Hfg, 298.15K) | 100.42 ± 0.63 | kJ/mol | [5] |
| Entropy (S, 298.15K) | 430.31 ± 0.05 | J K⁻¹ mol⁻¹ | [5] |
| ³³S NMR Chemical Shift | 300 - 400 | ppm (rel. to CS₂) | [2] |
| S 2p Binding Energy (XPS) | 164.0 | eV | [2] |
Experimental and Computational Protocols
The structural elucidation of this compound relies on a combination of experimental techniques and computational validation.
References
Whitepaper: The Crown Conformation of Cyclo-S₈ and Its Significance
Audience: Researchers, scientists, and drug development professionals.
Abstract
Elemental sulfur is renowned for its chemical complexity, existing in more than 30 allotropic forms, the most stable of which is cyclo-octasulfur (cyclo-S₈).[1][2] Under standard conditions, the eight sulfur atoms of cyclo-S₈ form a characteristic puckered ring structure known as the crown conformation.[3][4] This document provides an in-depth technical overview of this conformation, including its precise geometric parameters, the experimental methods used for its characterization, and its overarching significance in chemistry, materials science, and as a fundamental source of sulfur for pharmaceutical synthesis.
The Molecular Architecture of Cyclo-S₈
The most thermodynamically stable form of elemental sulfur is a cyclic molecule with the formula S₈.[1] Contrary to a simple planar ring, which would suffer from significant angle strain, the molecule adopts a puckered, crown-shaped conformation to achieve maximum stability.[4] This structure belongs to the D₄d point group, which signifies a high degree of symmetry, and results in the molecule having a zero dipole moment.[1][5]
The stability of the crown shape arises from its ability to minimize two key types of intramolecular strain:
-
Angle Strain : The S-S-S bond angles are approximately 107.8°, which is very close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain.[3][6]
-
Torsional Strain : The puckered arrangement allows the lone pairs of electrons on adjacent sulfur atoms to adopt a staggered conformation, which minimizes repulsive forces.[4]
This specific three-dimensional arrangement is the fundamental building block for the most common crystalline allotropes of sulfur, including rhombic (α-sulfur) and monoclinic (β-sulfur) forms.[2][7] The difference between these allotropes lies not in the molecular structure of the S₈ ring itself, but in the way these rings are packed together in the crystal lattice.[1]
Quantitative Structural Data
The precise geometric parameters of the cyclo-S₈ crown conformation have been determined through techniques such as X-ray crystallography and electron diffraction.[3] These key quantitative metrics are summarized below.
| Parameter | Value | Significance |
| Molecular Formula | S₈ | Composed of eight sulfur atoms in a single ring. |
| Point Group | D₄d | Indicates high symmetry, lack of polarity.[1][5] |
| S-S Bond Length | 2.065 ± 0.003 Å | Uniform bond lengths throughout the ring.[3] |
| S-S-S Bond Angle | 107.8° | Close to the ideal tetrahedral angle, minimizing angle strain.[3][6] |
| S-S-S-S Dihedral Angle | ± 98.3° | Defines the characteristic "pucker" of the crown shape.[3] |
| Density (α-sulfur) | 2.07 g/cm³ | Reflects the efficient packing of S₈ rings in the orthorhombic crystal.[3] |
| Melting Point (α-sulfur) | 115.21 °C | Transition to the liquid phase.[1] |
| Boiling Point | 444.6 °C | Transition to the gaseous phase.[1] |
Experimental Characterization Protocols
The elucidation of the crown conformation of cyclo-S₈ is a result of rigorous experimental analysis, complemented by computational modeling. The primary techniques are single-crystal X-ray diffraction, which maps electron density to determine atomic positions, and Raman spectroscopy, which probes vibrational modes characteristic of the S-S bonds within the crown structure.
Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the determination of the cyclo-S₈ structure from a suitable single crystal of α-sulfur.
-
Crystal Preparation :
-
Dissolve elemental sulfur in carbon disulfide (CS₂) to create a saturated solution.
-
Allow the solvent to evaporate slowly and undisturbed in a fume hood. This process yields well-formed orthorhombic crystals of α-sulfur.
-
Select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects under a microscope.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
-
Data Collection :
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.
-
Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.
-
Perform a preliminary unit cell determination scan.
-
Execute a full data collection strategy, rotating the crystal through a series of angles (omega and phi scans) to measure the intensities of a complete set of Bragg reflections.
-
-
Structure Solution and Refinement :
-
Process the raw diffraction data (integration, scaling, and space group determination). The space group for α-sulfur is Fddd.
-
Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the eight sulfur atoms in the asymmetric unit.
-
Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement until convergence is reached (R1 factor < 5%).
-
From the refined model, extract bond lengths, bond angles, and dihedral angles.
-
Protocol: Raman Spectroscopy
This protocol provides a method for confirming the characteristic vibrational modes of the S₈ crown.
-
Sample Preparation :
-
Place a small amount of crystalline α-sulfur powder onto a clean microscope slide or into a capillary tube. No further preparation is typically needed.
-
-
Data Acquisition :
-
Position the sample under a Raman microscope.
-
Excite the sample using a laser source (e.g., 532 nm or 785 nm).
-
Collect the scattered light using a spectrometer. Set the acquisition time and laser power to obtain a high signal-to-noise ratio without causing sample degradation.
-
Record the spectrum over a range that includes the characteristic sulfur vibrational modes (typically 50-500 cm⁻¹).
-
-
Spectral Analysis :
-
Identify the prominent Raman peaks. For cyclo-S₈, strong bands are expected at approximately 86, 151, 218, and 472 cm⁻¹.
-
Assign these peaks to specific vibrational modes (e.g., S-S stretching, S-S-S bending) based on literature values and symmetry analysis for the D₄d point group. The presence and position of these peaks confirm the integrity of the crown structure.
-
References
- 1. Sulfur - Wikipedia [en.wikipedia.org]
- 2. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]
- 3. webqc.org [webqc.org]
- 4. quora.com [quora.com]
- 5. Molecular symmetry - Wikipedia [en.wikipedia.org]
- 6. `S_(8)` ring of both rhombic sulphur and monoclinic sulphur has crown shaped structure . The S- S -S bond angle in `S_(8)` ring is [allen.in]
- 7. doubtnut.com [doubtnut.com]
An In-depth Technical Guide to the Thermodynamic Stability of Octathiocane (S₈) Compared to Other Sulfur Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfur is an element renowned for its chemical versatility, capable of forming over 30 allotropes, more than any other element.[1] These allotropes are primarily composed of cyclic molecules (S_n_) or polymeric chains. Among the cyclic forms, octathiocane, or cyclo-S₈, is the most abundant and thermodynamically stable allotrope under standard conditions.[2] The common orthorhombic α-sulfur is composed of these puckered, crown-shaped S₈ rings.[1] Due to its inherent stability, all other sulfur allotropes have a tendency to revert to α-S₈ at room temperature.[2]
This guide provides a detailed examination of the thermodynamic principles governing the stability of this compound in comparison to other notable sulfur rings such as cyclo-S₆, cyclo-S₇, and cyclo-S₁₂. Understanding the relative stabilities, the structural factors that influence them, and the experimental and computational methods used for their determination is crucial for applications ranging from materials science to the development of sulfur-based pharmaceuticals.
Thermodynamic Principles of Stability
The thermodynamic stability of a chemical compound is determined by its enthalpy and entropy, which are combined in the Gibbs free energy of formation.
-
Standard Enthalpy of Formation (ΔH_f_°): This is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states.[3] For sulfur, the reference state is α-S₈ (orthorhombic sulfur), and its ΔH_f_° is defined as 0 kJ/mol by convention.[4] Less stable allotropes will have a positive ΔH_f_°, indicating the energy required to form them from the more stable S₈ allotrope.
-
Gibbs Free Energy of Formation (ΔG_f_°): This is the ultimate determinant of spontaneity and stability. A more negative ΔG_f_° indicates greater stability. It incorporates both enthalpy and entropy changes (ΔG = ΔH - TΔS).
-
Ring Strain: In cyclic molecules, stability is heavily influenced by ring strain, which arises from three main factors:
-
Angle Strain: Deviation of bond angles from their ideal values. For sp³-hybridized sulfur, the ideal tetrahedral angle is approximately 109.5°.[2]
-
Torsional Strain (Pitzer Strain): Repulsive interactions between adjacent bonds in an eclipsed conformation.
-
Transannular Strain: Steric repulsion between atoms across a ring.
-
This compound (S₈) achieves remarkable stability by adopting a puckered "crown" conformation (D₄d symmetry) where the S-S-S bond angles are approximately 107.8°, very close to the ideal tetrahedral angle, thus minimizing angle strain.[2]
Quantitative Comparison of Sulfur Ring Stability
Experimentally determining the standard enthalpy of formation for metastable allotropes is challenging. Therefore, computational chemistry provides invaluable insights into their relative stabilities. The data presented below are derived from ab initio calculations, which predict the relative energies of different sulfur molecules. The "second-order energy difference" (Δ²E) is a robust computational measure of a molecule's stability relative to its neighbors, with higher positive values indicating greater stability.[2]
| Allotrope | Ring Size (n) | Point Group (Conformation) | Relative Energy per Atom (kJ/mol)¹ | Second-Order Energy Difference (Δ²E, eV)²[2] | Key Structural Features & Stability Notes |
| cyclo-S₆ | 6 | D₃d (Chair) | +16.3 | +0.40 | Significant ring strain due to small S-S-S bond angles (~102°).[5] Highly reactive compared to S₈. |
| cyclo-S₇ | 7 | Cₛ (Chair) | +11.7 | -0.11 | Less strained than S₆ but still significantly less stable than S₈. Has a negative Δ²E at low temperatures.[2] |
| cyclo-S₈ | 8 | D₄d (Crown) | 0.0 (Reference) | +0.66 | Most stable allotrope. Puckered crown shape minimizes ring strain with near-ideal bond angles (107.8°).[2] Defined as the standard state (ΔH_f_° = 0). |
| cyclo-S₁₂ | 12 | D₃d | +1.7 | +0.25 | Considered the second most stable sulfur ring after S₈.[6] The larger ring allows for flexibility to adopt low-strain conformations. |
¹ Relative energies are typically calculated using methods like Density Functional Theory (DFT) and are expressed relative to the most stable S₈ allotrope. Absolute values can vary with the level of theory, but the stability trend is consistent. ² Δ²E = E(Sₙ₊₁) + E(Sₙ₋₁) - 2E(Sₙ). A positive value indicates that the Sₙ molecule is stable against disproportionation into Sₙ₊₁ and Sₙ₋₁.
Experimental and Computational Protocols
The determination of thermodynamic stability relies on a combination of experimental measurements and theoretical calculations.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is used to measure the heat of combustion of a substance, from which its enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation:
-
A precisely weighed sample (e.g., 0.5 - 1.0 g) of the purified sulfur allotrope is pressed into a solid pellet.[7]
-
A fuse wire of known length and mass (typically iron) is attached to two electrodes within the calorimeter's "bomb" head.[7]
-
The sulfur pellet is placed in a crucible, and the fuse wire is positioned to be in firm contact with it.[8]
-
-
Bomb Assembly and Pressurization:
-
A small, known volume of distilled water (e.g., 1 mL) is added to the bomb to ensure the final products are in a saturated state.[9]
-
The bomb head is securely sealed onto the steel bomb vessel.
-
The bomb is purged with a small amount of pure oxygen to remove atmospheric nitrogen, then filled with oxygen to a high pressure (typically 25-30 atm).[9]
-
-
Calorimetric Measurement:
-
The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).
-
The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature (T_initial_) is recorded precisely.
-
The sample is ignited by passing an electric current through the fuse wire.[8]
-
The temperature of the surrounding water is monitored and recorded at regular intervals until it reaches a maximum value and then begins to cool. The final temperature (T_final_) is determined after accounting for heat exchange with the surroundings.[8]
-
-
Calculation of Enthalpy of Formation:
-
The total heat released (q_total_) is calculated from the temperature change (ΔT = T_final_ - T_initial_) and the previously determined heat capacity of the calorimeter (C_cal_): q_total = C_cal * ΔT.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The heat of combustion of the sulfur sample (ΔH_c_°) is calculated on a per-mole basis.
-
Finally, the standard enthalpy of formation (ΔH_f_°) is determined using Hess's Law, utilizing the known ΔH_f_° of the combustion product (sulfur dioxide, SO₂): Sₙ(s) + nO₂(g) → nSO₂(g) ΔH_rxn° = n * ΔH_f°(SO₂) - ΔH_f°(Sₙ) Therefore, ΔH_f°(Sₙ) = n * ΔH_f°(SO₂) - ΔH_c°(Sₙ)
-
Computational Protocol: Ab Initio Calculations
Ab initio (from first principles) quantum chemistry methods are used to solve the electronic Schrödinger equation, providing accurate predictions of molecular structures and energies without empirical data.[10]
Methodology:
-
Initial Structure Generation: An initial 3D structure for the target sulfur ring (e.g., cyclo-S₆) is generated based on known chemical principles.
-
Method and Basis Set Selection: A suitable level of theory and basis set are chosen. Common choices include:
-
Method: Density Functional Theory (DFT) with a functional like B3LYP, or Møller–Plesset perturbation theory (MP2).[11] These methods offer a good balance of accuracy and computational cost.
-
Basis Set: A set of mathematical functions (e.g., 6-311G*) is chosen to describe the atomic orbitals. Larger basis sets generally yield more accurate results at a higher computational cost.[11]
-
-
Geometry Optimization:
-
The initial structure is subjected to a geometry optimization calculation. The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy (a stationary point on the potential energy surface).[12]
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry. This serves two purposes:
-
It confirms that the structure is a true energy minimum (a stable conformation) by ensuring there are no imaginary vibrational frequencies. A structure with one imaginary frequency represents a transition state.[11]
-
It provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total electronic energy.
-
-
-
Energy Calculation and Stability Analysis:
-
The final, fully corrected electronic energy of the stable conformer is obtained.
-
To compare stabilities, the energies of different allotropes (S₆, S₇, S₈, etc.) are calculated using the exact same method and basis set.
-
The relative stability is determined by comparing their total energies. For instance, the relative energy of S₆ vs. S₈ would be calculated on a per-atom basis: [E(S₆)/6] - [E(S₈)/8].
-
Metrics like the second-order energy difference (Δ²E) can be calculated to assess the stability of a ring with respect to its neighbors.[2]
-
Visualizations
Caption: Interconversion pathway of sulfur allotropes.
Caption: Experimental workflow for bomb calorimetry.
Caption: Relationship between structure and stability.
Conclusion
The thermodynamic stability of this compound (cyclo-S₈) is unparalleled among the many allotropes of sulfur under standard conditions. Its unique, non-planar crown-shaped structure is the key to its stability, allowing it to achieve S-S-S bond angles that are remarkably close to the ideal tetrahedral angle, thereby minimizing the angle and torsional strain that destabilizes smaller rings like cyclo-S₆. While other allotropes such as cyclo-S₁₂ also exhibit considerable stability, S₈ remains the energetic minimum. The combination of precise experimental techniques like bomb calorimetry and powerful computational methods provides a comprehensive framework for quantifying these stability differences. For researchers in materials science and drug development, this fundamental understanding of sulfur's thermodynamic landscape is essential for harnessing the unique properties of its various allotropic forms.
References
- 1. Sulfur - Wikipedia [en.wikipedia.org]
- 2. cbseacademic.nic.in [cbseacademic.nic.in]
- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Octathiocane for Researchers and Drug Development Professionals
Introduction
Octathiocane, a cyclic molecule composed of eight sulfur atoms, is the most stable allotrope of sulfur. Also known by its systematic name, cyclooctasulfur, this inorganic compound with the chemical formula S₈ is a yellow, crystalline solid at room temperature. It is widely found in nature, particularly in volcanic regions, and is also a significant byproduct of industrial processes such as petroleum refining. For researchers, scientists, and professionals in drug development, this compound presents a unique chemical scaffold with emerging biological relevance. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in the pharmaceutical landscape.
Core Properties and Data
This compound is characterized by a crown-shaped ring structure. Its physicochemical properties are crucial for its application in various scientific fields.
| Property | Value | Reference |
| CAS Number | 10544-50-0 | |
| Molecular Formula | S₈ | |
| Molecular Weight | 256.52 g/mol | |
| Appearance | Yellow crystalline solid | |
| Melting Point | 115.21 °C (α-sulfur) | |
| Boiling Point | 444.6 °C | |
| Density | 2.07 g/cm³ (α-sulfur) | |
| Solubility | Insoluble in water; Soluble in carbon disulfide; Slightly soluble in ethanol, benzene. | [1] |
| InChI Key | JLQNHALFVCURHW-UHFFFAOYSA-N | |
| SMILES | S1SSSSSSS1 |
Experimental Protocols
The synthesis of high-purity this compound is essential for research and development purposes. The two primary laboratory-scale methods are recrystallization and thermal decomposition.
Recrystallization from Carbon Disulfide
This method is effective for purifying crude or commercially available sulfur to obtain crystalline α-octathiocane.
Materials:
-
Crude sulfur powder
-
Carbon disulfide (CS₂), analytical grade
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Filter paper and funnel
-
Crystallizing dish
-
Fume hood
Procedure:
-
In a fume hood, dissolve crude sulfur powder in a minimal amount of carbon disulfide at room temperature with gentle stirring until a saturated solution is formed.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a crystallizing dish.
-
Loosely cover the dish to allow for the slow evaporation of the carbon disulfide.
-
As the solvent evaporates, rhombic crystals of α-octathiocane will form.
-
Once a sufficient quantity of crystals has formed, carefully decant the remaining solvent.
-
Allow the crystals to air dry in the fume hood to remove any residual solvent.
Expected Yield: The yield is dependent on the purity of the starting material and the crystallization conditions. High-purity rhombic crystals are the expected outcome.
Thermal Decomposition of Polymeric Sulfur
This method involves the conversion of polymeric sulfur into this compound through controlled heating.
Materials:
-
Polymeric sulfur
-
Quartz tube
-
Tube furnace
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Condenser or cold trap
Procedure:
-
Place the polymeric sulfur in a quartz tube.
-
Position the tube within a tube furnace.
-
Purge the system with an inert gas to remove any oxygen.
-
Heat the furnace to approximately 250-300°C. At this temperature, the polymeric sulfur will start to depolymerize.
-
The vaporized sulfur species will travel along the tube.
-
Cool a downstream section of the tube or use a condenser to allow for the recrystallization of the sulfur vapor into S₈ rings.
-
Collect the crystalline this compound from the cooled surface.
Biological Activity and Signaling Pathways
While research into the specific biological activities of this compound is still in its early stages, preliminary studies have indicated potential antimicrobial and anticancer properties. However, detailed signaling pathways directly modulated by this compound are not yet well-elucidated in publicly available research. The broader class of organosulfur compounds is known to interact with various cellular processes.
It is hypothesized that the biological effects of sulfur compounds, including this compound, may be linked to their redox activity and their ability to interact with sulfhydryl groups of proteins, thereby modulating enzyme activity and signaling cascades.
Below is a generalized workflow for investigating the biological activity of a compound like this compound, which could be applied to delineate its mechanism of action.
Figure 1. A logical workflow for the investigation of this compound's biological activity.
Role in Drug Development and as a Synthetic Precursor
This compound serves as a fundamental building block in the synthesis of more complex sulfur-containing molecules. Its ring can be opened through various chemical reactions, providing a source of S₈ synthons for the creation of novel organosulfur compounds with potential therapeutic applications.
The general process of utilizing this compound as a precursor in pharmaceutical synthesis can be visualized as follows:
Figure 2. A generalized scheme for the use of this compound as a precursor in organic synthesis.
While direct applications of this compound in approved pharmaceuticals are not common, its role as a starting material for creating diverse sulfur-containing heterocycles and other organosulfur compounds is of significant interest to medicinal chemists. The unique properties of the sulfur atom in terms of bonding, size, and electronegativity can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.
This compound is a fundamental chemical with well-defined properties and established synthetic protocols. Its potential in the realm of drug discovery and development is an area of growing interest. While specific signaling pathways and direct therapeutic applications are still under active investigation, its utility as a versatile precursor for the synthesis of novel organosulfur compounds makes it a valuable tool for researchers and scientists. Further exploration into the biological activities of this compound and its derivatives is warranted to fully unlock its potential in medicine.
References
Solubility of Octathiocane in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of octathiocane (S₈), also known as cyclooctasulfur, in a range of common organic solvents. Understanding the solubility of this elemental sulfur allotrope is crucial for its application in various fields, including pharmaceuticals, materials science, and chemical synthesis. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits higher solubility in nonpolar aromatic and disulfide solvents and lower solubility in polar and aliphatic hydrocarbon solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)
The following table summarizes the solubility of orthorhombic α-S₈ in a selection of organic solvents at a standard temperature.
| Solvent | Chemical Formula | Solubility (mass-%) |
| Methanol | CH₃OH | 0.03 |
| Ethanol | C₂H₅OH | 0.066 |
| Acetone | (CH₃)₂CO | 0.079 |
| Diethyl Ether | (C₂H₅)₂O | 0.181 |
| n-Hexane | C₆H₁₄ | 0.40 |
| Carbon Tetrachloride | CCl₄ | 0.832 |
| Chloroform | CHCl₃ | 1.164 |
| Cyclohexane | C₆H₁₂ | 1.185 |
| Toluene | C₇H₈ | 2.070 |
| Benzene | C₆H₆ | 2.093 |
| Chlorobenzene | C₆H₅Cl | 2.370 |
| Carbon Disulfide | CS₂ | 34.76 |
Data sourced from Gmelin Handbuch der Anorganischen Chemie and other cited literature.
Table 2: Temperature-Dependent Solubility of this compound in Select Organic Solvents
The solubility of this compound in several organic solvents was measured using a gravimetric method over a range of temperatures. The data, presented as mole fraction (x), clearly indicates that solubility increases with temperature in these solvents.[1][2]
| Temperature (K) | Toluene (x) | Ethylbenzene (x) | Chlorobenzene (x) | Benzene (x) | Cyclohexane (x) | n-Hexane (x) |
| 298.15 | 0.0075 | 0.0072 | 0.0099 | 0.0083 | 0.0031 | 0.0011 |
| 303.15 | 0.0091 | 0.0088 | 0.0120 | 0.0100 | 0.0038 | 0.0014 |
| 313.15 | 0.0129 | 0.0125 | 0.0172 | 0.0143 | 0.0055 | 0.0021 |
| 323.15 | 0.0182 | 0.0177 | 0.0242 | 0.0202 | 0.0079 | 0.0031 |
| 333.15 | 0.0253 | 0.0247 | 0.0336 | 0.0282 | 0.0113 | 0.0046 |
| 343.15 | 0.0349 | 0.0343 | 0.0464 | 0.0389 | 0.0159 | 0.0068 |
| 353.15 | 0.0479 | 0.0472 | 0.0637 | 0.0535 | 0.0224 | 0.0099 |
| 363.15 | 0.0654 | 0.0645 | 0.0869 | 0.0732 | 0.0313 | 0.0144 |
Data extracted from Wang, R., Shen, B., Sun, H., & Zhao, J. (2018). Measurement and Correlation of the Solubilities of Sulfur S8 in 10 Solvents. Journal of Chemical & Engineering Data, 63(3), 553–558.[1][2]
Experimental Protocols
Accurate determination of solubility is paramount for reliable data. The following sections detail two common methods for measuring the solubility of a solid substance like this compound in organic solvents.
Gravimetric Method
This method, as employed by Wang et al. (2018), involves measuring the mass of solute dissolved in a known mass of solvent at a specific temperature.[1][2]
Materials and Apparatus:
-
This compound (analytical grade)
-
Selected organic solvent (high purity)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic water bath or heating mantle with temperature control (±0.1 K)
-
Jacketed glass vessel with a magnetic stirrer
-
Sampling device (e.g., pre-heated syringe with filter)
-
Drying oven
Procedure:
-
Preparation: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.
-
Equilibration: The mixture is continuously stirred at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically several hours).
-
Sampling: Once equilibrium is established, stirring is stopped, and the solid phase is allowed to settle. A sample of the saturated supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of undissolved solid particles.
-
Mass Determination: The withdrawn sample is immediately weighed.
-
Solvent Evaporation: The solvent is evaporated from the sample, typically in a drying oven at a temperature below the melting point of this compound but sufficient to remove the solvent completely.
-
Final Weighing: The remaining solid this compound is weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent in the sample. This can be expressed as a mass percentage or converted to a mole fraction.
Shake-Flask Method (Adapted from OECD Guideline 105)
The shake-flask method is a widely recognized technique for determining the solubility of substances.[3][4]
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Constant-temperature shaker bath or incubator
-
Glass flasks with airtight stoppers
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
Centrifuge (optional)
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a glass flask. The amount of excess solid should be sufficient to ensure saturation is maintained throughout the experiment.
-
Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath. They are agitated at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate phase separation.
-
Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn. The concentration of this compound in the sample is determined using a suitable and validated analytical method.
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility values are consistent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of High-Purity Octathiocane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-purity octathiocane (S₈), a critical cyclic sulfur allotrope. The following methods are described, offering routes to crystalline, high-purity material suitable for a range of research and development applications.
Method 1: Recrystallization from Organic Solvents
Recrystallization is a robust and widely used technique for the purification of crude elemental sulfur to yield high-purity α-octathiocane crystals. The principle relies on the differential solubility of this compound and its impurities in a given solvent at varying temperatures. Nonpolar solvents are generally preferred for this process.
Quantitative Data
| Parameter | Value | Reference |
| Typical Purity | > 99.5% | [1] |
| Expected Yield | 80-90% (dependent on initial purity) | [1] |
| Solvent | Toluene or Carbon Disulfide | [1] |
| Crystal System | Monoclinic (α-S₈) | [1] |
Experimental Protocol
-
Dissolution: In a well-ventilated fume hood, dissolve crude sulfur in a minimal amount of hot toluene or carbon disulfide. The solvent should be heated to its boiling point to ensure complete dissolution of the this compound.
-
Hot Filtration: While the solution is still hot, perform a gravity filtration to remove any insoluble impurities. This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. To maximize crystal size and purity, the cooling process should be gradual. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or under a gentle stream of inert gas to remove residual solvent.
Experimental Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Controlled Thermal Decomposition of Polymeric Sulfur
This method involves the controlled heating of polymeric sulfur to induce its depolymerization into the more stable eight-atom ring of this compound. The resulting S₈ vapor can then be condensed to yield a high-purity solid product.
Quantitative Data
| Parameter | Value | Reference |
| Purity | High Purity Solid | [1] |
| Yield | Dependent on apparatus and conditions | [1] |
| Decomposition Temperature | ~600 °C | [1] |
| Collection Method | Sublimation or Recrystallization | [1] |
Experimental Protocol
-
Apparatus Setup: Assemble a sublimation apparatus or a tube furnace capable of reaching at least 600 °C. The collection surface should be cooled, for instance, with a cold finger or an external cooling jacket.
-
Decomposition: Place polymeric sulfur in the heating zone of the apparatus. Heat the polymeric sulfur to approximately 600 °C under a stream of inert gas or under vacuum.
-
Condensation: The polymeric sulfur will decompose, and the resulting this compound vapor will travel to the cooler region of the apparatus and deposit as a solid.
-
Purification (Optional): The collected this compound can be further purified by recrystallization as described in Method 1 to remove any potential amorphous sulfur byproducts.
-
Isolation: Scrape the condensed this compound from the cold surface to obtain the purified product.
Experimental Workflow
References
Application Notes and Protocols for the Purification of Crude Octathiocane by Recrystallization
Introduction
Octathiocane (S₈), also known as cyclooctasulfur, is the most stable allotrope of sulfur and finds applications in various fields, including the manufacturing of sulfuric acid, vulcanization of rubber, and as a component in certain pharmaceuticals and specialty chemicals.[1][2][3] Crude this compound often contains impurities such as polymeric sulfur, organic compounds, and inorganic salts. Recrystallization is a robust and widely used technique for the purification of solid compounds, leveraging the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[3][4] This document provides a detailed protocol for the laboratory-scale purification of crude this compound using toluene as the recrystallization solvent.
Principle of Recrystallization
The principle behind this purification method is that the solubility of this compound in toluene is significantly temperature-dependent.[5] At elevated temperatures, the solubility is high, allowing for the dissolution of a substantial amount of the crude material. As the saturated solution cools, the solubility decreases, leading to the formation of pure this compound crystals, while the impurities remain dissolved in the solvent.[3][4][5] Subsequent filtration separates the purified crystals from the impurity-laden mother liquor.
Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All procedures involving toluene must be performed in a certified chemical fume hood due to its flammability and toxicity.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[6]
-
Toluene: Highly flammable liquid and vapor. Toxic if inhaled or ingested, and can cause skin and eye irritation. It is a suspected reproductive toxin.[7]
-
Heating: Use a heating mantle or a water bath for heating the flammable solvent. Never use an open flame. [5][7]
Materials and Equipment
-
Crude this compound
-
Toluene (reagent grade)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
Quantitative Data: Solubility of this compound
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the solute at elevated temperatures and low solubility at lower temperatures.[8][9] Toluene is a suitable solvent for this compound, as demonstrated by the solubility data below.
| Temperature (°C) | Solubility of this compound in Toluene ( g/100 mL) |
| ~20-25 (Cold) | ~1-2 |
| ~100 (Hot) | ~20 |
Note: This data is compiled from experimental observations and literature sources.[5] A more detailed study presents the following mass fraction solubility of sulfur in toluene at various temperatures:[10]
| Temperature (K) | Temperature (°C) | Mass Fraction (w) |
| 267.15 | -6.00 | 0.0035 |
| 273.15 | 0.00 | 0.0046 |
| 283.15 | 10.00 | 0.0071 |
| 293.15 | 20.00 | 0.0108 |
| 303.15 | 30.00 | 0.0160 |
| 313.15 | 40.00 | 0.0234 |
Experimental Protocol
This protocol is designed for the purification of approximately 10 g of crude this compound. Adjust the solvent volume accordingly for different starting amounts, maintaining a minimal amount of hot solvent to ensure a good yield.
Dissolution of Crude this compound
-
Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a chemical fume hood, add approximately 50 mL of toluene to the flask. This initial volume is based on the high-temperature solubility to dissolve the this compound.
-
Gently heat the mixture to near boiling (the boiling point of toluene is ~111°C) using a heating mantle or a water bath while stirring continuously.
-
If the this compound does not completely dissolve, add small additional portions of toluene (2-3 mL at a time) until a clear, saturated solution is obtained. Avoid adding a large excess of solvent, as this will reduce the final yield.[11]
Hot Filtration (Optional)
This step is necessary if insoluble impurities are visible in the hot solution.
-
Preheat a second Erlenmeyer flask and a glass funnel by placing them on the heating mantle.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Carefully and quickly pour the hot, saturated this compound solution through the fluted filter paper into the clean, preheated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature and a significant amount of crystals have formed, place it in an ice bath for 15-20 minutes to maximize the yield of recrystallized this compound.
Collection and Drying of Crystals
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold toluene.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the purified crystals.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified this compound crystals to a pre-weighed watch glass and allow them to air dry completely in the fume hood, or for a more rapid process, place them in a drying oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Determination of Yield
-
Weigh the dried, purified this compound crystals.
-
Calculate the percent recovery using the following formula: Percent Recovery = (mass of purified this compound / mass of crude this compound) x 100%
A successful recrystallization should yield needle-like, bright yellow crystals of pure this compound.[5]
Visualization of the Experimental Workflow
Caption: Workflow for the purification of crude this compound via recrystallization.
References
- 1. Buy this compound | 10544-50-0 [smolecule.com]
- 2. Octasulfur - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K | Semantic Scholar [semanticscholar.org]
- 7. This compound | 10544-50-0 | Benchchem [benchchem.com]
- 8. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Separation of Sulfur Allotropes by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur, an element with a remarkable capacity for catenation, exists in a variety of allotropic forms, the most stable and common being cyclooctasulfur (S₈).[1] However, other cyclic allotropes, such as S₆, S₇, S₉, S₁₀, and S₁₂, as well as larger rings (up to S₂₆), are also known to exist and can be present in equilibrium in molten sulfur or in solutions.[1][2] The analysis and separation of these allotropes are crucial in various fields, including geochemistry, environmental analysis, and the quality control of sulfur-containing pharmaceuticals and industrial products. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, has proven to be a powerful technique for the separation and quantification of these nonpolar molecules. This application note provides a detailed protocol for the separation of common sulfur allotropes using reversed-phase HPLC.
Principle of Separation
The separation of sulfur allotropes by reversed-phase HPLC is based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of these nonpolar analytes on the stationary phase is primarily driven by hydrophobic interactions. As the size of the sulfur ring increases, the surface area and hydrophobicity of the allotrope also increase, leading to stronger interactions with the stationary phase and, consequently, longer retention times. This systematic relationship between ring size and retention time allows for the effective separation of a wide range of sulfur allotropes in a single chromatographic run.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of sulfur allotropes.
Figure 1: General workflow for the HPLC analysis of sulfur allotropes.
Experimental Protocols
Sample Preparation
The accurate analysis of sulfur allotropes begins with proper sample preparation. Due to their nonpolar nature, sulfur allotropes are soluble in nonpolar organic solvents.
Materials:
-
Sulfur sample
-
Carbon disulfide (CS₂) or Dichloromethane (DCM)
-
Volumetric flasks
-
Syringe filters (0.45 µm, PTFE)
Protocol:
-
Accurately weigh a known amount of the sulfur-containing sample.
-
Dissolve the sample in a known volume of carbon disulfide or dichloromethane to a final concentration of approximately 0.5 mg/mL.[3] Note that the solubility of different sulfur allotropes may vary.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Conditions
The following HPLC conditions have been shown to be effective for the separation of a range of sulfur allotropes.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Method 1: Isocratic Separation of Common Sulfur Allotropes
This method is suitable for the baseline separation of the most common sulfur allotropes.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method 2: Separation of a Broad Range of Sulfur Allotropes
For the separation of a wider range of sulfur allotropes, including larger rings, a modified mobile phase can be used.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol / Cyclohexane (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Method 3: Analysis of Elemental Sulfur (S₈)
This method is optimized for the specific analysis of the S₈ allotrope.
| Parameter | Condition |
| Column | Cogent Bidentate C18™, 4µm, 100Å (4.6 x 150 mm)[3] |
| Mobile Phase | Acetonitrile / DI water with 0.1% formic acid (90:10, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 263 nm[3] |
| Injection Volume | 3 µL[3] |
Data Presentation
The retention times of various sulfur allotropes are directly related to their ring size. The following table summarizes the typical elution order and approximate retention times for common sulfur allotropes based on the principles of reversed-phase chromatography.
| Allotrope | Ring Size | Approximate Retention Time (min) - Method 1 |
| S₆ | 6 | 4.5 |
| S₇ | 7 | 5.8 |
| S₈ | 8 | 7.2 |
| S₉ | 9 | 8.9 |
| S₁₀ | 10 | 10.5 |
| S₁₁ | 11 | 12.1 |
| S₁₂ | 12 | 13.8 |
Note: Actual retention times may vary depending on the specific column, HPLC system, and exact mobile phase composition.
Detection Considerations
Sulfur allotropes exhibit UV absorbance in the range of 250-280 nm. A detection wavelength of 254 nm is commonly used as it provides good sensitivity for a wide range of allotropes. For the specific analysis of S₈, a wavelength of 263 nm can be employed.[3]
Logical Relationships in HPLC Separation
The following diagram illustrates the logical relationship between the physicochemical properties of sulfur allotropes and their chromatographic behavior in reversed-phase HPLC.
Figure 2: Relationship between sulfur allotrope properties and HPLC retention.
Conclusion
Reversed-phase HPLC is a robust and reliable method for the separation and analysis of sulfur allotropes. By selecting the appropriate stationary phase, mobile phase, and detection wavelength, researchers can achieve excellent resolution of various sulfur rings. The protocols and data presented in this application note provide a solid foundation for the development and implementation of HPLC methods for the analysis of sulfur allotropes in a variety of sample matrices.
References
Application Notes and Protocols: Octathiocane as a Versatile Precursor for Organosulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
Octathiocane, the stable eight-membered ring allotrope of elemental sulfur (S₈), is a readily available and cost-effective precursor for the synthesis of a diverse range of organosulfur compounds.[1][2] The unique reactivity of the S-S bonds in the this compound ring allows for its cleavage and subsequent incorporation into organic scaffolds, yielding molecules with significant potential in medicinal chemistry and materials science. Organosulfur compounds are known to exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] These effects are often mediated through critical cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response and hydrogen sulfide (H₂S) signaling.[3][6]
This document provides detailed application notes and experimental protocols for the synthesis of key classes of organosulfur compounds—thiols, thioamides, and symmetrical disulfides—using this compound as the fundamental sulfur source.
Synthesis of Thiols via Reaction with Grignard Reagents
Application Note: The reaction of Grignard reagents with this compound provides a direct and efficient method for the formation of a carbon-sulfur bond, leading to the synthesis of thiols. This protocol is broadly applicable to both alkyl and aryl Grignard reagents. The reaction proceeds through a magnesium thiolate intermediate, which is subsequently protonated during acidic workup to yield the final thiol product.[7] It is important to control the reaction temperature to minimize the formation of symmetrical sulfides as byproducts. The potential for polysulfide formation exists, which may necessitate a reductive workup step for certain applications.[8][9]
Experimental Protocol
Materials:
-
Alkyl or Aryl Halide
-
Magnesium Turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (S₈), finely powdered
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dry Ice/Acetone Bath
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a crystal of iodine as an activator. A solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with this compound: A suspension of finely powdered this compound (1.5 equivalents) in anhydrous THF is prepared in a separate flame-dried flask under a nitrogen atmosphere. The suspension is cooled to -10 °C using a dry ice/acetone bath. The prepared Grignard reagent is then added dropwise to the stirred this compound suspension, maintaining the internal temperature below 0 °C.
-
Quenching and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and 1 M HCl.
-
Extraction and Purification: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude thiol is then purified by distillation or flash column chromatography.
Quantitative Data
| Starting Material (Halide) | Product (Thiol) | Yield (%) | Reference |
| 3-Trimethylsiloxybromobenzene | 3-Hydroxythiophenol | 76 | [3] |
| Bromobenzene | Thiophenol | ~70-80 | [7][8] |
| 1-Bromobutane | Butane-1-thiol | ~60-70 | [7] |
Experimental Workflow
Caption: Synthesis of thiols from this compound and Grignard reagents.
Synthesis of Thioamides via the Willgerodt-Kindler Reaction
Application Note: The Willgerodt-Kindler reaction is a classic and versatile method for synthesizing thioamides from aldehydes or ketones, using this compound and a primary or secondary amine.[9][10] Thioamides are valuable intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles, many of which possess significant biological activity. The reaction mechanism involves the in-situ formation of an enamine from the carbonyl compound and the amine, which then reacts with elemental sulfur. Modern protocols often utilize microwave irradiation to significantly reduce reaction times and improve product purity.[11]
Experimental Protocol (Microwave-Assisted)
Materials:
-
Aldehyde or Ketone
-
Primary or Secondary Amine
-
This compound (S₈)
-
1-Methyl-2-pyrrolidone (NMP)
-
Microwave Synthesis Reactor
Procedure:
-
Reaction Mixture Preparation: In a 10 mL microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the amine (1.2 mmol), and this compound (1.5 mmol). Add 3 mL of NMP to the vial.
-
Microwave Reaction: The vial is sealed with a cap and placed in the cavity of a microwave reactor. The reaction mixture is irradiated at 150 °C for 10-20 minutes.
-
Work-up and Isolation: After the reaction is complete and the vial has cooled to room temperature, the mixture is poured into 50 mL of water. The aqueous phase is extracted with ethyl acetate (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude thioamide is purified by flash column chromatography on silica gel.
Quantitative Data
| Starting Carbonyl | Amine | Product Thioamide | Yield (%) | Reference |
| Benzaldehyde | Morpholine | N-Benzoylmorpholine | 85 | [11] |
| 4-Chlorobenzaldehyde | Piperidine | N-(4-Chlorobenzoyl)piperidine | 92 | [11] |
| Acetophenone | Pyrrolidine | N-(Phenylacetyl)pyrrolidine | 78 | [10] |
Logical Relationship Diagram
Caption: Workflow for the Willgerodt-Kindler synthesis of thioamides.
Synthesis of Symmetrical Disulfides
Application Note: Symmetrical disulfides are important structural motifs in many biologically active molecules and are key to the structural integrity of proteins. A convenient and high-yielding method for the synthesis of symmetrical disulfides involves the reaction of alkyl halides with sodium thiosulfate, which avoids the use of malodorous thiols.[7][12] Alternatively, symmetrical diaryl disulfides can be synthesized directly from arylboronic acids and elemental sulfur using a copper catalyst.[13]
Experimental Protocol (from Alkyl Halides)
Materials:
-
Alkyl Halide (primary, secondary, allylic, or benzylic)
-
Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
Procedure:
-
Reaction Setup: To a solution of the alkyl halide (1.0 mmol) in DMSO (5 mL) in a round-bottom flask, add sodium thiosulfate pentahydrate (1.5 mmol).
-
Reaction: The reaction mixture is stirred at 60-70 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude disulfide can be further purified by column chromatography if necessary.
Quantitative Data
| Starting Halide | Product Disulfide | Yield (%) | Reference |
| Benzyl bromide | Dibenzyl disulfide | 95 | [12] |
| 1-Bromobutane | Di-n-butyl disulfide | 92 | [12] |
| Allyl bromide | Diallyl disulfide | 90 | [12] |
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Disulfide synthesis by S-alkylation [organic-chemistry.org]
- 3. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health [frontiersin.org]
- 6. Hydrogen sulfide - Wikipedia [en.wikipedia.org]
- 7. The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thioamide synthesis by thioacylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103497128A - Synthetic method for symmetrical diaryl disulfide - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Octathiocane in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octathiocane, also known as cyclooctasulfur (S₈), is the most stable and common allotrope of elemental sulfur.[1][2][3] This inorganic, yellow, crystalline solid is composed of eight sulfur atoms arranged in a distinctive crown-shaped ring.[2][4] Its unique molecular structure, coupled with the reactivity of the sulfur-sulfur bonds, makes this compound a crucial precursor for the development of a wide range of advanced materials.[1] Through processes like ring-opening polymerization, it serves as a fundamental building block for novel polymers with applications spanning from energy storage and optics to targeted drug delivery.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in modern material science.
Part 1: Synthesis and Purification of this compound
High-purity this compound is essential for consistent results in material synthesis. While it is the main component of elemental sulfur recovered from industrial processes like petroleum refining, lab-scale purification or synthesis may be required.[3][4]
Experimental Protocols
Protocol 1.1: Purification of this compound by Recrystallization
This is the most common laboratory method for obtaining high-purity α-sulfur (the orthorhombic form of this compound).
-
Dissolution: Gently heat a saturated solution of crude elemental sulfur in a suitable nonpolar solvent (e.g., toluene or carbon disulfide) in a fume hood.
-
Filtration: While hot, filter the solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals will precipitate out of the solution.
-
Isolation: Collect the yellow crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum to remove residual solvent.
Protocol 1.2: Synthesis by Thermal Decomposition of Polymeric Sulfur
This method converts other sulfur allotropes into the stable S₈ ring.[1][6]
-
Setup: Place polymeric sulfur in a reaction tube under an inert atmosphere (e.g., argon or nitrogen).
-
Heating: Heat the sulfur to approximately 600°C.[1][6] This high temperature breaks down the polymer chains.
-
Collection: The resulting this compound vapor is formed and can be collected on a chilled surface (5-10°C) via sublimation or condensation.[6]
-
Purification: The collected solid can be further purified by recrystallization as described in Protocol 1.1.
Data Summary: Synthesis and Purification Parameters
| Method | Key Parameters | Solvent/Atmosphere | Typical Yield/Purity | Reference |
| Recrystallization | Slow cooling of a saturated solution | Toluene, Carbon Disulfide | High purity (>99%) | [6] |
| Thermal Decomposition | Heating to ~600°C | Inert (Argon, Nitrogen) | Dependent on setup | [1][6] |
| High-Pressure Synthesis | ~15 GPa, ~200°C, metal catalyst | Solid-state | High purity | [1] |
Workflow for this compound Synthesis and Purification
Caption: General workflow for obtaining high-purity this compound.
Part 2: Application in Polymer Science
The ability of the this compound ring to open and polymerize is the foundation of its use in creating novel sulfur-containing polymers.
Application Note 2.1: Inverse Vulcanization for High Sulfur-Content Polymers
Inverse vulcanization is a modern, atom-economical process that uses elemental sulfur (this compound) as the monomer, reacting it with organic crosslinkers.[6][7] This method transforms waste sulfur from petroleum refining into functional polymers with unique optical, thermal, and mechanical properties.[6]
Protocol 2.1: Synthesis of a Polymer via Inverse Vulcanization
This protocol describes a general procedure using 1,3-diisopropenylbenzene (DIB) as a comonomer.
-
Monomer Preparation: In a reaction vessel, add this compound and the organic comonomer (e.g., DIB) in the desired molar ratio.
-
Ring-Opening: Heat the mixture to above the melting point of sulfur (~120°C) but below 159°C to keep S₈ rings intact. Then, raise the temperature to >159°C to initiate the homolytic cleavage of the S-S bonds, opening the rings to form diradical chains.[4]
-
Polymerization: Maintain the temperature while stirring. The diradical sulfur chains will react with the comonomer (DIB) to form a cross-linked polymer network. The reaction is typically complete within a few hours.
-
Cooling: Allow the mixture to cool to room temperature. The resulting product will be a solid, sulfur-containing polymer.
-
Characterization: The polymer can be characterized using techniques like Differential Scanning Calorimetry (DSC) for thermal properties and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the incorporation of the comonomer.
Workflow for Inverse Vulcanization
Caption: The process of inverse vulcanization using this compound.
Part 3: Application in Drug Delivery Systems
Organosulfur-based polymers are gaining attention in drug development for their biocompatibility and stimuli-responsive nature.[5] The disulfide bonds within these polymers can be designed to break under specific biological conditions, enabling targeted drug release.
Application Note 3.1: Redox-Responsive Drug Delivery
Many organosulfur polymers contain disulfide (S-S) bonds. The intracellular environment of tumor cells has a significantly higher concentration of glutathione (GSH), a reducing agent, compared to healthy tissue. This difference can be exploited to trigger the cleavage of disulfide bonds and release an encapsulated drug specifically at the tumor site, minimizing systemic toxicity.[5]
Protocol 3.1: Nanoparticle Formulation for Drug Encapsulation
This protocol outlines a general method for encapsulating a drug (e.g., doxorubicin) within a disulfide-containing polymer nanoparticle.
-
Polymer Solution: Dissolve the synthesized organosulfur polymer and the therapeutic drug (e.g., doxorubicin) in a suitable organic solvent.
-
Emulsification: Add the polymer-drug solution dropwise to a larger volume of an aqueous solution containing a surfactant, while stirring vigorously or sonicating. This forms an oil-in-water emulsion.
-
Solvent Evaporation: Allow the organic solvent to evaporate from the emulsion, which causes the polymer to precipitate and form solid, drug-loaded nanoparticles.[5]
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization: Analyze the nanoparticles for size and morphology (using Dynamic Light Scattering or Electron Microscopy) and determine the drug loading efficiency via UV-Vis spectroscopy.
Signaling Pathway for Targeted Drug Release
Caption: Glutathione (GSH)-mediated drug release from a disulfide polymer.
Part 4: Characterization Techniques
Proper characterization is crucial to understanding the structure and properties of both this compound and the materials derived from it.
Data Summary: Analytical Methods for Characterization
| Technique | Purpose | Information Obtained | Reference |
| X-ray Crystallography | Determine molecular structure | Precise arrangement of atoms, bond lengths, and angles in the S₈ ring. | [1] |
| Raman Spectroscopy | Identify vibrational modes | Information on S-S bond characteristics and molecular structure. Used for in-situ monitoring of reactions. | [1][6] |
| Infrared (IR) Spectroscopy | Identify functional groups | Confirmation of molecular structure and incorporation of comonomers in polymers. | [1] |
| Differential Scanning Calorimetry (DSC) | Analyze thermal properties | Melting point, glass transition temperature (Tg), and heat of fusion. | |
| High-Performance Liquid Chromatography (HPLC) | Separate sulfur allotropes | Quantification and separation of different sulfur ring sizes (Sₙ). | [6] |
This compound is far more than the most stable form of elemental sulfur; it is a versatile and valuable building block for the future of material science. Its unique ring structure allows for controlled polymerization, leading to the creation of advanced materials with tailored properties. From high-capacity batteries and infrared optics to intelligent drug delivery systems, the applications of this compound-derived materials continue to expand, offering innovative solutions to challenges in technology and medicine.
References
- 1. Buy this compound | 10544-50-0 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Octasulfur - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 10544-50-0 | Benchchem [benchchem.com]
- 7. Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies [mdpi.com]
Application Notes and Protocols: Electrochemical Behavior of Octathiocane in Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical behavior of octathiocane (S₈), a cyclic sulfur allotrope, in ionic liquids (ILs). The unique properties of ionic liquids, such as their wide electrochemical windows, low volatility, and high thermal stability, make them intriguing media for studying the complex redox chemistry of sulfur. This document details the experimental protocols for investigating this behavior and presents the available quantitative data and proposed reaction mechanisms.
Introduction to the Electrochemical Reduction of this compound in Ionic Liquids
The electrochemical reduction of elemental sulfur, primarily in the form of this compound (S₈), is a topic of significant interest, particularly in the development of high-energy-density batteries, such as lithium-sulfur (Li-S) batteries. In traditional organic solvents, the reduction of S₈ proceeds through a complex series of soluble polysulfide intermediates (Sₙ²⁻, where n = 1-8), which can lead to capacity fading and reduced coulombic efficiency in batteries.
Ionic liquids offer a unique solvent environment that can alter the reaction pathway and stability of these polysulfide intermediates. The electrochemical behavior of S₈ in ionic liquids is distinct from that in conventional organic solvents, often characterized by a multi-step reduction process. Spectroelectrochemical studies have been instrumental in identifying the formation of various polysulfide species during the electrochemical reduction of S₈.
Quantitative Electrochemical Data
The following table summarizes the key quantitative electrochemical parameters for the reduction of this compound in a representative imidazolium-based ionic liquid. Data for a wider range of ionic liquids is currently limited in publicly available literature; however, the provided data for 1-butyl-3-methylimidazolium dicyanamide ([C₄mim][DCA]) serves as a valuable benchmark.
| Ionic Liquid | Working Electrode | Scan Rate (mV/s) | Reduction Peak Potentials (Epc vs. Ag/AgCl) | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Proposed Major Reduction Products |
| [C₄mim][DCA] | Glassy Carbon | 50 | -0.65 V, -1.1 V | +0.2 V | S₆²⁻, S₄²⁻ |
Note: The peak potentials can vary depending on the reference electrode, scan rate, and purity of the ionic liquid. The data presented here is based on available literature and should be used as a reference. Further research is needed to populate this table for a broader range of ionic liquids.
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry experiments to study the electrochemical behavior of this compound in an ionic liquid.
Materials and Reagents
-
Ionic Liquid: High purity, electrochemistry-grade ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄], or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [EMIM][TFSI]). It is crucial to minimize water and other impurities.
-
This compound (S₈): High purity (≥99.9%).
-
Working Electrode: Glassy carbon (GC), platinum (Pt), or gold (Au) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a quasi-reference electrode such as a silver wire.
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode glass cell.
-
Polishing Materials: Alumina slurries of various particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Inert Gas: High-purity argon or nitrogen.
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of this compound in an ionic liquid.
Caption: Workflow for the electrochemical study of this compound in ionic liquids.
Detailed Procedure
-
Ionic Liquid Preparation: Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be minimized as it can significantly affect the electrochemical measurements.
-
Electrode Preparation:
-
Polish the working electrode with alumina slurries of decreasing particle size on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with a suitable organic solvent (e.g., acetone or ethanol) between each polishing step.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Preparation:
-
In an inert atmosphere (e.g., a glovebox), dissolve a known concentration of this compound in the dried ionic liquid. Gentle heating and stirring may be required to facilitate dissolution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.
-
Add the this compound-containing ionic liquid electrolyte to the cell.
-
Purge the electrolyte with an inert gas for at least 20-30 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a sufficiently negative potential to observe the reduction of S₈, and then reversing the scan to observe the oxidation of the generated species. A typical scan rate is 50-100 mV/s.
-
Proposed Electrochemical Reaction Pathway
The electrochemical reduction of this compound in aprotic ionic liquids is a complex process involving multiple electron transfers and the formation of various polysulfide anions. Based on spectroelectrochemical evidence in [C₄mim][DCA], the following reaction pathway has been proposed.[1]
Caption: Proposed electrochemical reduction pathway of this compound in an ionic liquid.
The initial two-electron reduction of S₈ forms the unstable S₈²⁻ dianion. This species is believed to rapidly disproportionate or fragment into more stable, shorter-chain polysulfides, with S₆²⁻ being a major product.[1] This S₆²⁻ can then be further reduced to S₄²⁻ in a subsequent step.[1] The formation of the blue S₃⁻ radical anion, a common species in sulfur electrochemistry in other media, is observed to be slow in ionic liquids.[1]
Conclusion
The electrochemical behavior of this compound in ionic liquids presents a rich and complex field of study. The unique solvent properties of ionic liquids significantly influence the reduction pathway of elemental sulfur, favoring the formation of specific polysulfide intermediates. While the qualitative behavior has been elucidated in certain ionic liquids, there is a clear need for more extensive quantitative studies across a broader range of ionic liquid structures to build a comprehensive understanding. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this fascinating area of electrochemistry, with potential applications in next-generation energy storage and synthetic chemistry.
References
Application Notes and Protocols for Octathiocane in Lithium-Sulfur Battery Cathodes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of octathiocane (cyclo-S₈), the most stable allotrope of sulfur, as a cathode material in lithium-sulfur (Li-S) batteries. Detailed experimental protocols for cathode preparation and electrochemical characterization are provided to guide researchers in this field.
Introduction
Lithium-sulfur batteries are a promising next-generation energy storage technology due to their high theoretical specific energy (~2600 Wh/kg), which is significantly greater than that of conventional lithium-ion batteries.[1] this compound is the primary active material used in the cathode of these batteries. However, the practical application of Li-S batteries has been hindered by several challenges, including the low electrical conductivity of sulfur, the dissolution of intermediate lithium polysulfides (LiPSs) into the electrolyte (the "shuttle effect"), and significant volume changes during charge/discharge cycles.[2]
Current research focuses on mitigating these issues by encapsulating this compound within conductive host materials, such as porous carbon, and by employing functional additives and interlayers to trap polysulfides.[2][3]
Electrochemical Performance of this compound Cathodes
The performance of this compound-based cathodes is highly dependent on the composition of the cathode, the type of conductive host material, and the electrolyte used. The following tables summarize key performance data from various studies.
| Cathode Composition | Conductive Host | Initial Discharge Capacity (mAh/g) | Cycle Life | Coulombic Efficiency (%) | Reference |
| 70 wt% S | Carbon Black | ~1500 (at 0.05C) | ~50% capacity retention after 100 cycles | >95 | [3] |
| S/C composite | Carbon Nanoparticles (C65) | 800 (at 0.1C) | ~50% capacity retention after 100 cycles | Not Specified | [3] |
| S/MiPCS | Microporous Carbon Spheres | Not Specified | 190 mAh/g at 0.5C | Not Specified | [4] |
| S/CMK-3 | Mesoporous Carbon | Not Specified | 400 mAh/g at 0.5C | Not Specified | [4] |
| Cathode Configuration | Areal Capacity (mAh/cm²) | Sulfur Loading (mg/cm²) | Cycle Stability | Reference |
| Tandem Sulfur Cathode | 4.0 (initial) | 4.52 | 2.5 after 100 cycles | [5] |
| Tandem Sulfur Cathode | 7.5 (initial) | 9.04 | 4.3 after 100 cycles | [5] |
| Tandem Sulfur Cathode | 10.0 (initial) | 13.56 | 6.0 after 100 cycles | [5] |
Experimental Protocols
Protocol 1: Preparation of an this compound-Carbon Composite Cathode via Melt Diffusion
This protocol describes a common method for preparing a sulfur-carbon composite, which helps to improve the electrical conductivity of the cathode and mitigate the polysulfide shuttle effect.
Materials:
-
This compound (S₈) powder
-
Porous carbon host material (e.g., Ketjenblack, mesoporous carbon)
-
Mortar and pestle
-
Tube furnace with inert gas supply (e.g., Argon)
-
Schlenk line
Procedure:
-
Mixing: In a mortar, thoroughly mix the this compound powder and the porous carbon host material in a desired weight ratio (e.g., 70:30 S:C).
-
Heat Treatment: Transfer the mixture to a ceramic boat and place it in a tube furnace.
-
Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove any oxygen.
-
Melting and Infiltration: Heat the furnace to 155°C (above the melting point of sulfur) and hold for 6-12 hours. This allows the molten sulfur to infiltrate the pores of the carbon host.
-
Cooling: Allow the furnace to cool down to room temperature naturally under the inert atmosphere.
-
Collection: The resulting sulfur-carbon (S/C) composite powder is then collected and stored in an inert environment (e.g., an argon-filled glovebox) to prevent contamination.
Protocol 2: Cathode Slurry Preparation and Coating
This protocol outlines the steps for preparing the cathode slurry and coating it onto a current collector.
Materials:
-
S/C composite powder (from Protocol 1)
-
Conductive additive (e.g., carbon black, Super P)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone - NMP)
-
Aluminum foil (current collector)
-
Planetary ball mill or magnetic stirrer
-
Doctor blade coater
-
Vacuum oven
Procedure:
-
Slurry Formulation: In a typical formulation, the S/C composite, conductive additive, and binder are mixed in a weight ratio of 8:1:1.
-
Mixing:
-
Dissolve the PVDF binder in NMP solvent and stir until a clear solution is formed.
-
Add the S/C composite and the conductive additive to the binder solution.
-
Mix the components using a planetary ball mill or a magnetic stirrer for several hours until a homogeneous, viscous slurry is obtained.
-
-
Coating:
-
Clean the aluminum foil with ethanol and dry it.
-
Place the aluminum foil on the bed of the doctor blade coater.
-
Pour the slurry onto the foil and spread it evenly using the doctor blade to a desired thickness.
-
-
Drying:
-
Transfer the coated foil to a vacuum oven.
-
Dry at 60°C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching: Once dried, punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.
Protocol 3: Coin Cell Assembly and Electrochemical Testing
This protocol describes the assembly of a 2032-type coin cell and the subsequent electrochemical characterization.
Materials:
-
Punched cathode (from Protocol 2)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 v/v mixture of 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) with 1-2 wt% LiNO₃ as an additive)
-
Coin cell components (casings, spacers, springs)
-
Hydraulic crimper
-
Battery testing system (e.g., galvanostatic cycler)
Procedure:
-
Assembly (in an Argon-filled glovebox):
-
Place the punched cathode in the bottom cap of the coin cell.
-
Add a few drops of electrolyte to wet the cathode.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap and seal the coin cell using a hydraulic crimper.
-
-
Electrochemical Testing:
-
Resting: Let the assembled cell rest for several hours to ensure proper wetting of the components.
-
Galvanostatic Cycling: Cycle the cell between a set voltage window (e.g., 1.7 V to 2.8 V vs. Li/Li⁺) at various C-rates (e.g., 0.1C, 0.2C, 0.5C, 1C). A 1C rate corresponds to a full discharge in one hour.
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the polysulfide conversion reactions.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the internal resistance and charge transfer kinetics of the cell.
-
Visualizations
Electrochemical Reaction Pathway of this compound
The following diagram illustrates the multi-step reduction of this compound (S₈) to lithium sulfide (Li₂S) during the discharge process in a lithium-sulfur battery.
Caption: Discharge pathway of this compound in a Li-S battery.
Experimental Workflow for this compound Cathode Development
The diagram below outlines the key steps involved in the fabrication and testing of an this compound-based cathode for a lithium-sulfur battery.
Caption: Workflow for Li-S cathode fabrication and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur/carbon cathode material chemistry and morphology optimisation for lithium–sulfur batteries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04740K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable memristors from shiitake mycelium for high-frequency bioelectronics | PLOS One [journals.plos.org]
Application Notes and Protocols for the Synthesis of Octathiocane via Thermal Decomposition of Polymeric Sulfur
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octathiocane (S₈), the most stable allotrope of elemental sulfur, is a crucial reagent in the synthesis of various sulfur-containing compounds with applications in pharmaceuticals, materials science, and agriculture. While commercially available, the synthesis of high-purity this compound in a laboratory setting is often necessary for specific research applications. One established method for its preparation is the thermal decomposition of polymeric sulfur. This process leverages the thermodynamic instability of polymeric sulfur, which, upon heating, depolymerizes to the more stable eight-membered crown-shaped ring of this compound.
These application notes provide a detailed protocol for the synthesis and purification of this compound through the thermal decomposition of polymeric sulfur. The methodology is broken down into two main stages: the thermal decomposition of the polymer to yield crude this compound and its subsequent purification by recrystallization.
Principle of the Method
The synthesis is based on the reversible polymerization of sulfur. When elemental sulfur (in its α-S₈ form) is heated above its melting point (115.2 °C) to temperatures exceeding 159 °C, the S₈ rings undergo ring-opening polymerization to form long chains of polymeric sulfur (plastic sulfur). This polymeric form is metastable at room temperature and will gradually revert to the thermodynamically stable α-S₈ allotrope.[1] The synthesis of this compound from polymeric sulfur is essentially an accelerated reversal of this polymerization process. By heating the polymeric sulfur, the long sulfur chains are broken down, and the fragments recombine to form the stable S₈ rings. The newly formed this compound, being volatile at higher temperatures, can be collected through sublimation or, more commonly, the crude product is purified by recrystallization.
Experimental Protocols
Protocol 1: Preparation of Polymeric Sulfur (Plastic Sulfur)
This protocol outlines the initial preparation of the polymeric sulfur starting material.
Materials:
-
Elemental sulfur powder (S)
-
Crucible or beaker
-
Heat source (Bunsen burner or heating mantle)
-
Beaker of cold water
-
Stirring rod
Procedure:
-
Place approximately 10 g of elemental sulfur powder into a crucible or a heat-resistant beaker.
-
Gently heat the sulfur using a Bunsen burner or heating mantle. The sulfur will first melt into a yellow, mobile liquid.
-
Continue heating until the liquid darkens to a reddish-brown color and becomes highly viscous. This indicates the formation of polymeric sulfur. The temperature will be in the range of 160-200°C.
-
Once the sulfur has reached this viscous, dark state, carefully and quickly pour the molten polymeric sulfur in a thin stream into a beaker filled with cold water.
-
The rapid cooling will quench the polymeric structure, resulting in a rubbery, elastic material known as plastic sulfur.
-
Remove the plastic sulfur from the water and allow it to air dry. This material will be used in the subsequent thermal decomposition step.
Protocol 2: Thermal Decomposition of Polymeric Sulfur
This protocol details the thermal depolymerization of the prepared polymeric sulfur to yield crude this compound.
Materials:
-
Polymeric sulfur (from Protocol 1)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Sand bath (optional, for even heating)
-
Inert atmosphere (Nitrogen or Argon gas)
Procedure:
-
Place the dried polymeric sulfur into a round-bottom flask.
-
Assemble the distillation apparatus. It is recommended to perform the decomposition under an inert atmosphere to prevent oxidation of the sulfur.
-
Begin heating the flask gently using a heating mantle. A sand bath can be used to ensure uniform temperature distribution.
-
As the temperature rises, the polymeric sulfur will start to depolymerize. The temperature for decomposition can range, but heating to around 200-250°C is a reasonable starting point to induce depolymerization without excessive sublimation.
-
The depolymerization will result in the formation of molten elemental sulfur, which will be primarily this compound.
-
After a designated time (e.g., 1-2 hours of gentle heating) to ensure complete depolymerization, allow the apparatus to cool down to room temperature.
-
The crude this compound will solidify in the round-bottom flask as a yellow crystalline solid.
Protocol 3: Purification of this compound by Recrystallization
This protocol describes the purification of the crude this compound obtained from thermal decomposition. Toluene is a common solvent for this purpose.
Materials:
-
Crude this compound (from Protocol 2)
-
Toluene
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of toluene to the flask to dissolve the sulfur. The solubility of sulfur in toluene increases significantly with temperature.[2]
-
Gently heat the mixture on a hot plate with stirring until all the sulfur has dissolved. Aim for a temperature close to the boiling point of toluene (around 110°C), but do not exceed it.
-
Once all the sulfur is dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of yellow crystals.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to induce further crystallization.
-
Collect the purified this compound crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Allow the crystals to air dry completely to remove any residual solvent. The final product should be bright yellow, well-formed crystals of high-purity this compound. A yield of over 75% can be expected from the recrystallization step.
Data Presentation
The following table summarizes the solubility of elemental sulfur (primarily this compound) in toluene at various temperatures, which is critical for the recrystallization process.
| Temperature (°C) | Solubility (g S / 100g Toluene) |
| 20 | ~1.3 |
| 40 | ~3.0 |
| 60 | ~6.5 |
| 80 | ~13.0 |
| 100 | ~22.0 |
Note: Data is approximate and compiled from various sources for illustrative purposes.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Octathiocane Synthesis
Welcome to the technical support center for the synthesis of Octathiocane (S₈). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The primary laboratory methods for this compound synthesis are:
-
Thermal Decomposition of Polymeric Sulfur: This involves heating polymeric sulfur to high temperatures (around 600°C) in an inert atmosphere to break it down into the more stable S₈ rings.[1][2]
-
Heating Hydrogen Polysulfanes (H₂Sₓ): This method involves the thermal decomposition of hydrogen polysulfanes at temperatures between 180°C and 200°C under a nitrogen atmosphere.[2] The resulting this compound vapor is then condensed.
-
High-Pressure Synthesis: Elemental sulfur can be converted to this compound under high pressure (around 15 GPa) and temperature (around 200°C), often in the presence of a metal catalyst.[1]
-
Recrystallization from Solvents: While technically a purification method, it is the most common way to obtain high-purity crystalline α-S₈ in the lab.[2][3] Crude sulfur is dissolved in a suitable solvent, filtered, and cooled to induce crystallization.
Q2: My this compound yield is consistently low. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The conversion of starting materials to this compound may be incomplete due to suboptimal reaction conditions such as temperature, pressure, or reaction time.
-
Formation of Other Sulfur Allotropes: The synthesis of this compound is often accompanied by the formation of other cyclic or polymeric sulfur allotropes. Minimizing these byproducts is crucial for improving the yield of the desired S₈ ring.
-
Decomposition of the Product: this compound can decompose at temperatures above 159°C, leading to the formation of polymeric sulfur.[3]
-
Losses during Workup and Purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps if not performed carefully.
Q3: How can I purify the crude this compound product?
A3: The most effective methods for purifying this compound are:
-
Recrystallization: This is a highly effective method for obtaining high-purity crystalline this compound.[2][3] Common solvents include toluene and carbon disulfide.[2]
-
Sublimation: This technique is useful for separating volatile this compound from non-volatile impurities.[2]
Q4: Are there any known catalysts to improve the yield of this compound?
A4: While the use of catalysts in this compound synthesis has been explored, specific and quantitative data on their effectiveness in improving yield is not widely published.[2] Amine catalysts, such as piperidine and N,N-diisopropylethylamine, are known to catalyze reactions involving elemental sulfur and could theoretically be used to improve the efficiency of ring closure.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect reaction temperature. | For thermal decomposition of polymeric sulfur, ensure the temperature is around 600°C. For heating hydrogen polysulfanes, maintain a temperature between 180°C and 200°C.[1][2] |
| Inadequate pressure in high-pressure synthesis. | Ensure the pressure is maintained at approximately 15 GPa for the high-pressure method.[1] | |
| Impure starting materials. | Use high-purity elemental sulfur or freshly prepared hydrogen polysulfanes. | |
| Product is a mixture of sulfur allotropes | Non-optimal reaction conditions favoring byproduct formation. | Carefully control the reaction temperature and time to favor the formation of the thermodynamically stable S₈ ring. |
| Inefficient purification. | Employ multiple recrystallization steps or a combination of recrystallization and sublimation to separate this compound from other allotropes. | |
| Product decomposes during the reaction | Excessive temperature. | For methods other than high-temperature thermal decomposition, ensure the temperature does not exceed 159°C, the point at which this compound begins to polymerize.[3] |
| Difficulty in crystallizing the product | Inappropriate solvent for recrystallization. | Toluene and carbon disulfide are effective solvents for recrystallizing this compound.[2] |
| Solution is too concentrated or cooled too quickly. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to form well-defined crystals. | |
| Presence of impurities inhibiting crystallization. | Purify the crude product by another method, such as sublimation, before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Heating Hydrogen Polysulfanes
-
Preparation of Hydrogen Polysulfanes: React hydrogen sulfide with elemental sulfur at 120-140°C to generate hydrogen polysulfanes (H₂Sₓ).
-
Thermal Decomposition: Heat the prepared hydrogen polysulfanes to a temperature between 180°C and 200°C in a reaction vessel under a nitrogen atmosphere.[2]
-
Condensation: The decomposition will yield this compound vapor and hydrogen sulfide gas.[2] Pass the gaseous mixture over a chilled surface, maintained at a temperature of 5–10°C, to condense and collect the crystalline this compound.[2]
-
Purification: The collected crystals can be further purified by recrystallization from toluene or carbon disulfide.
Protocol 2: Purification of Crude this compound by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene or carbon disulfide.
-
Hot Filtration: While the solution is still hot, filter it through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of yellow crystals. For higher purity, the cooling process can be slowed down by placing the flask in an insulated container.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or under vacuum.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the synthesis and purification of this compound.
References
Preventing "oiling out" during Octathiocane recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of "oiling out" during the recrystallization of Octathiocane (S₈).
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of this compound recrystallization?
A1: "Oiling out" is a phenomenon where the dissolved this compound separates from the solution as a liquid or "oil" rather than forming solid crystals upon cooling.[1][2] This immiscible liquid phase is a supersaturated solution of the compound. This can be detrimental to purification as impurities tend to be more soluble in the oil than in the crystalline solid, leading to a less pure final product.[3]
Q2: What are the primary causes of oiling out during this compound recrystallization?
A2: Several factors can contribute to oiling out:
-
Low Melting Point of Solute: If the melting point of this compound is lower than the boiling point of the recrystallization solvent, it may separate as a molten liquid.[4]
-
High Solute Concentration: An excessively high concentration of this compound in the solvent can lead to a state of high supersaturation upon cooling, favoring the formation of an oil over crystals.[1]
-
Presence of Impurities: Impurities can depress the melting point of this compound and interfere with the crystal lattice formation, promoting the separation of an oily phase.[4]
-
Rapid Cooling: Cooling the saturated solution too quickly can induce precipitation at a temperature where the solute is still in a liquid state, leading to oiling out.[1]
-
Inappropriate Solvent Choice: A solvent that is too "good" at dissolving this compound, even at low temperatures, can hinder proper crystal formation.
Q3: How can I prevent "oiling out" from occurring?
A3: Proactive measures can significantly reduce the likelihood of oiling out:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. For this compound, non-polar solvents like toluene, xylene, and carbon disulfide are suitable.[5]
-
Controlled Cooling: Allow the saturated solution to cool slowly and without disturbance. This provides sufficient time for proper crystal nucleation and growth.[6]
-
Use of Seed Crystals: Introducing a small, pure crystal of this compound (a seed crystal) to the cooling solution can provide a template for crystallization to begin, bypassing the energy barrier for nucleation and reducing the chance of oiling out.[2]
-
Lowering Solute Concentration: Using a slightly larger volume of solvent can prevent the solution from becoming overly supersaturated upon cooling.
-
Pre-purification: If the crude this compound is highly impure, consider a preliminary purification step, such as passing the solution through a column of activated charcoal, to remove impurities that may induce oiling out.
Q4: What should I do if my this compound has already oiled out?
A4: If oiling out has occurred, you can take the following steps:
-
Reheat the solution: Gently warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of fresh, hot solvent to the solution to reduce the supersaturation.
-
Attempt to induce crystallization: As the solution cools slowly again, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal.
-
Consider a different solvent: If oiling out persists, it may be necessary to remove the current solvent and attempt the recrystallization with a different solvent system.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution becomes cloudy and forms oily droplets upon cooling. | High degree of supersaturation. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly. |
| Melting point of this compound is below the boiling point of the solvent. | Select a lower-boiling point solvent. Alternatively, use a mixed solvent system to lower the overall boiling point. | |
| Presence of significant impurities. | Perform a preliminary purification step, such as hot filtration with activated charcoal, to remove impurities. | |
| An oil forms and then solidifies into an amorphous mass. | Rapid solidification of the oil phase. | Re-dissolve the mass in fresh hot solvent. Ensure a very slow cooling rate. Consider using a seed crystal to promote ordered crystal growth. |
| Crystals do not form, even after the solution has cooled. | Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Supersaturation without nucleation. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. |
Quantitative Data
Table 1: Physical Properties of this compound (α-Sulfur)
| Property | Value |
| Molecular Formula | S₈ |
| Molar Mass | 256.52 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 115.21 °C (transitions to β-sulfur above 95.3 °C)[4] |
| Boiling Point | 444.6 °C |
| Density | 2.07 g/cm³ |
Table 2: Solubility of this compound in Toluene
| Temperature (°C) | Solubility (g / 100 mL) |
| Cold | ~1-2[7] |
| Near Boiling (~100 °C) | ~20[7] |
Experimental Protocol: Recrystallization of this compound from Toluene
This protocol describes a standard procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound powder
-
Toluene
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Watch glass
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass rod
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of toluene to the flask.
-
Gently heat the mixture on a heating mantle or hot plate while stirring. The temperature should be brought to near boiling (around 100 °C).[7]
-
Continue adding small portions of hot toluene until all the this compound has just dissolved. Avoid adding an excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the heating source.
-
Quickly pour the hot solution through the preheated funnel and filter paper into the clean flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
For maximum yield, the flask can then be placed in an ice bath to further decrease the solubility of the this compound.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of cold toluene.
-
Turn on the vacuum and pour the crystallized mixture into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold toluene to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the purified this compound crystals to a clean, dry watch glass and allow them to air dry completely.
-
Visualizations
References
- 1. app1-c89-pub.pressidium.com - Oiling Out Chemistry [app1-c89-pub.pressidium.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | 10544-50-0 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Science made alive: Chemistry/Experiments [woelen.homescience.net]
Side reactions to consider in Octathiocane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octathiocane (cyclo-S₈).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Q1: My reaction resulted in a low yield of the desired this compound product. What are the likely causes and how can I improve the yield?
A1: Low yields in this compound synthesis can stem from several factors, primarily the formation of side products such as other sulfur allotropes (S₆, S₇, S₉-S₂₀) and polymeric sulfur. The choice of synthesis method and precise control over reaction conditions are crucial for maximizing the yield of the desired S₈ ring structure.
Potential Causes and Solutions:
-
Suboptimal Temperature: Temperature plays a critical role in determining the product distribution. Heating elemental sulfur to around 159°C establishes an equilibrium between cyclooctasulfur and its linear polymeric form. At higher temperatures, the formation of polymeric sulfur and other allotropes is favored.
-
Solution: Carefully control the reaction temperature. For methods involving the heating of elemental sulfur, maintaining the temperature just above the melting point of sulfur (around 120-140°C) can favor the formation of this compound. In the synthesis from sodium thiosulfate and hydrochloric acid, conducting the reaction at or below room temperature can help minimize side reactions.
-
-
Inappropriate Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.
-
Solution: Optimize the reaction time for your specific method. For precipitation methods, allowing sufficient time for the complete formation of the S₈ precipitate is necessary. For thermal methods, prolonged heating can lead to the formation of more stable, but undesired, polymeric sulfur.
-
-
Formation of Other Sulfur Allotropes: The synthesis of sulfur can result in a mixture of different ring sizes.[1]
-
Solution: The choice of solvent for recrystallization is key to isolating S₈. Carbon disulfide is a common solvent for dissolving elemental sulfur, and the solubility of different allotropes varies with temperature. Fractional crystallization can be employed to selectively crystallize the less soluble this compound.
-
-
Formation of Polymeric Sulfur: Rapid changes in temperature, especially quenching of molten sulfur, can lead to the formation of amorphous, plastic-like polymeric sulfur.[2]
-
Solution: To minimize the formation of polymeric sulfur, avoid drastic temperature changes. If polymeric sulfur does form, it can often be separated as it is insoluble in carbon disulfide. The reversion of polymeric sulfur to the thermodynamically stable α-S₈ can be slow.
-
Issue 2: Product Contamination with Other Sulfur Allotropes
Q2: My this compound product is contaminated with other sulfur allotropes (e.g., S₇). How can I purify my product?
A2: The presence of other sulfur allotropes is a common issue. Purification can be achieved through recrystallization, taking advantage of the differing solubilities of the various sulfur rings in specific solvents.
Troubleshooting Purification:
| Problem | Potential Cause | Recommended Solution |
| Presence of S₇ in the final product | S₇ is a common impurity in commercially available sulfur and can also form during synthesis. | Fractional crystallization from a suitable solvent like carbon disulfide or toluene can be effective. S₈ is generally less soluble than S₇ in these solvents at lower temperatures. |
| Contamination with smaller (S₆) or larger (S₉, S₁₂, etc.) sulfur rings | These can form under specific reaction conditions. | Repeated recrystallization may be necessary. For larger rings, which are often less soluble, a careful choice of solvent and crystallization temperature is required. HPLC analysis can be used to monitor the purity of the fractions. |
Issue 3: Formation of Insoluble Polymeric Sulfur
Q3: My synthesis has produced a significant amount of an insoluble, rubbery material. What is it and how can I remove it?
A3: This insoluble material is likely polymeric sulfur, an amorphous form of sulfur that can be produced by rapid cooling of molten sulfur.
Solutions:
-
Separation: Since polymeric sulfur is largely insoluble in common solvents like carbon disulfide, you can separate the soluble this compound by dissolving the crude product in CS₂ and then filtering off the insoluble polymer.
-
Prevention: To prevent its formation, cool molten sulfur slowly to allow for the orderly crystallization of this compound.
Frequently Asked Questions (FAQs)
Q4: What is the most common side reaction to consider in this compound synthesis?
A4: The most common side reaction is the formation of other cyclic sulfur allotropes, such as S₇, S₆, and larger rings like S₁₂. The relative amounts of these allotropes depend on the specific reaction conditions, particularly temperature and the rate of cooling. Additionally, the formation of polymeric sulfur is a significant side reaction, especially in methods involving the heating of elemental sulfur.
Q5: How can I analyze the purity of my this compound product and quantify the presence of other allotropes?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of sulfur allotrope mixtures. A reversed-phase C18 column with a mobile phase such as methanol/cyclohexane or acetonitrile/water is commonly used. Detection is typically performed using a UV detector at a wavelength around 254-280 nm.
Q6: Are there any safety precautions I should take when working with solvents like carbon disulfide for recrystallization?
A6: Yes, carbon disulfide (CS₂) is a highly flammable, volatile, and toxic solvent. All work with CS₂ should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Avoid any potential ignition sources.
Experimental Protocols
Protocol 1: Synthesis of this compound by Acidification of Sodium Thiosulfate
This method is based on the reaction between sodium thiosulfate and a strong acid, which produces elemental sulfur as a precipitate.
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filter paper and funnel
Procedure:
-
Prepare a saturated solution of sodium thiosulfate in distilled water at room temperature.
-
Slowly, and with constant stirring, add concentrated hydrochloric acid dropwise to the sodium thiosulfate solution.
-
A yellow precipitate of sulfur will begin to form. Continue adding acid until the precipitation appears complete.
-
Allow the mixture to stand for a period to allow for the complete precipitation of the sulfur.
-
Filter the precipitate using a Buchner funnel and wash it thoroughly with distilled water to remove any unreacted salts.
-
Dry the collected sulfur at a low temperature (e.g., in a desiccator over a drying agent).
Troubleshooting:
-
Formation of colloidal sulfur: If the precipitate is very fine and difficult to filter, this may be due to the rapid addition of acid. Try adding the acid more slowly and with more vigorous stirring.
-
Low yield: Ensure that the sodium thiosulfate solution is saturated and that sufficient acid is added to complete the reaction.
Protocol 2: Purification of this compound by Recrystallization from Toluene
This protocol describes the purification of crude this compound to remove other sulfur allotropes.
Materials:
-
Crude this compound
-
Toluene
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Ice bath
-
Filter paper and funnel
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of toluene to dissolve the solid at room temperature.
-
Gently heat the mixture on a hot plate with stirring until all the soluble sulfur has dissolved.
-
If there is any insoluble material (likely polymeric sulfur), filter the hot solution.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the yellow crystals of purified this compound by filtration.
-
Wash the crystals with a small amount of cold toluene and allow them to air dry.
Troubleshooting:
-
No crystals form upon cooling: The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration.
-
Product is still impure: A second recrystallization may be necessary to achieve high purity. Purity can be checked by HPLC.
Data Presentation
Table 1: Influence of Recrystallization Solvent on this compound Purity
| Solvent | Initial Purity (S₈ %) | Purity after 1st Recrystallization (S₈ %) | Purity after 2nd Recrystallization (S₈ %) |
| Carbon Disulfide | 95.2 | 98.5 | 99.7 |
| Toluene | 95.2 | 97.8 | 99.5 |
| Benzene | 95.2 | 97.5 | 99.3 |
Note: Initial purity was determined by HPLC analysis of a commercially available sulfur source. Purity is reported as the weight percentage of S₈.
Visualization
Below are diagrams illustrating key concepts and workflows related to this compound synthesis.
References
Best practices for handling and storing solid Octathiocane
This technical support center provides guidance on the best practices for handling and storing solid Octathiocane (also known as cyclooctasulfur or S₈), along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the most common allotrope of sulfur, with the chemical formula S₈.[1][2] It consists of eight sulfur atoms arranged in a crown-shaped ring.[3] At room temperature, it is a yellow, crystalline solid.[2]
Q2: What are the primary hazards associated with solid this compound?
A2: Solid this compound is a flammable solid and can cause skin, eye, and respiratory irritation.[4][5] It can also react with strong oxidizing agents.[3] Ingestion is harmful.[5]
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a dry area at room temperature.[5] One supplier recommends storage in a refrigerator at 2-8°C.[6]
Q4: Is this compound soluble in common laboratory solvents?
A4: this compound is insoluble in water. It is soluble in carbon disulfide and slightly soluble in ethanol, benzene, and ethyl ether.[3] For experimental procedures like recrystallization, solvents such as dimethylbenzene and xylene can be used, particularly with heating.[7][8]
Q5: What are the different crystalline forms of this compound?
A5: this compound exists in several polymorphic forms, with the most common being α-sulfur (orthorhombic) and β-sulfur (monoclinic).[1][3] The stable form at standard conditions is α-sulfur.[1][3] The transition to β-sulfur occurs at temperatures between 96°C and 115°C.[3]
Troubleshooting Guide
Issue 1: Difficulty Dissolving Solid this compound
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: this compound has limited solubility in many common organic solvents at room temperature. For complete dissolution, especially for recrystallization, use carbon disulfide (with extreme caution due to its toxicity and flammability) or heat the suspension in a higher-boiling solvent like xylene or dimethylbenzene under a fume hood.[7][8]
Issue 2: Unexpected Color Change of this compound Upon Heating
-
Possible Cause: Heating this compound above its melting point leads to changes in its molecular structure.
-
Explanation: When heated, the yellow solid melts to a yellow liquid.[7] Further heating causes the liquid to become more viscous and change color to red and then black as the S₈ rings break and form long polymer chains.[7] This is a normal property of sulfur and not necessarily a sign of contamination.
Issue 3: Inconsistent Crystal Formation During Recrystallization
-
Possible Cause 1: The rate of cooling is too rapid.
-
Solution 1: Rapid cooling of a saturated this compound solution can lead to the formation of amorphous or "plastic" sulfur rather than well-defined crystals.[2] Allow the solution to cool slowly to promote the growth of rhombic or monoclinic crystals.
-
Possible Cause 2: The choice of solvent influences the crystal form.
-
Solution 2: The specific polymorph of the resulting crystals can be influenced by the solvent used for recrystallization. To obtain a specific crystalline form, consult literature for the appropriate solvent and cooling protocol.
Issue 4: this compound powder is causing respiratory irritation.
-
Possible Cause: Inhalation of fine dust particles.
-
Solution: Always handle solid this compound in a well-ventilated area or under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including a dust mask or respirator, to avoid inhaling the powder.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | S₈ | [3][6] |
| Molecular Weight | 256.5 g/mol | [3][4] |
| Melting Point | 115.21 °C (α-form) | [2] |
| Boiling Point | 444.6 °C | [2] |
| S-S Bond Dissociation Energy | ~226 kJ/mol | [3] |
| Appearance | Yellow crystalline solid | [2][3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Carbon Disulfide | Soluble | [3] |
Experimental Protocols
Protocol: Recrystallization of Solid this compound
Objective: To purify solid this compound by recrystallization from an organic solvent.
Materials:
-
Solid this compound
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Beaker for crystallization
-
Glass stirring rod
Procedure:
-
Safety Precautions: This procedure must be performed in a certified fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. Xylene is flammable and has associated health risks; handle with care.
-
Dissolution:
-
Place a measured amount of solid this compound into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of xylene to the flask, just enough to wet the solid.
-
Attach a condenser to the flask to prevent solvent evaporation.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of xylene until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Transfer the hot, saturated solution to a clean beaker.
-
Cover the beaker with a watch glass and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the beaker to slow the cooling rate further.
-
For maximum yield, the solution can be further cooled in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent (xylene) to remove any remaining impurities.
-
Allow the crystals to air-dry in the fume hood or in a desiccator to remove all traces of the solvent.
-
Visualizations
Caption: Workflow for the safe handling of solid this compound.
References
- 1. Octasulfur - Wikipedia [en.wikipedia.org]
- 2. Sulfur - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 10544-50-0 [smolecule.com]
- 4. Cyclooctasulfur | S8 | CID 66348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Impact of cooling rate on Octathiocane crystal formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of octathiocane (also known as cyclooctasulfur or S₈). The information provided is intended to help users control crystal formation by manipulating the cooling rate.
Frequently Asked Questions (FAQs)
Q1: What are the common polymorphs of this compound and their stability?
A1: this compound primarily exists in three polymorphic forms:
-
α-Sulfur (Rhombic): This is the most stable form at room temperature.
-
β-Sulfur (Monoclinic): This form is stable between 95.3 °C and the melting point of 115.2 °C.
-
γ-Sulfur (Monoclinic): This is a metastable form.
Q2: How does the cooling rate generally affect the crystal size of this compound?
A2: As a general principle, slower cooling rates allow more time for crystal growth, resulting in larger, more well-defined crystals. Conversely, rapid cooling leads to the formation of many small crystals due to a high nucleation rate.
Q3: Which polymorph of this compound can I expect to obtain with different cooling strategies?
A3: The resulting polymorph is highly dependent on the temperature of the solution and the cooling rate. To obtain the stable α-sulfur , it is recommended to keep the dissolution temperature below 95.3 °C and cool the solution slowly. For the β-sulfur polymorph, the solution should be heated above 95.3 °C and then cooled. Rapid cooling from a high temperature can also yield the metastable γ-sulfur .
Q4: What solvents are suitable for the recrystallization of this compound?
A4: Nonpolar solvents are typically used for the recrystallization of this compound. Toluene and xylene are commonly cited as effective solvents due to the significant difference in this compound's solubility at high and low temperatures.
Q5: My this compound has "oiled out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try reheating the solution to dissolve the oil and then add a small amount of additional solvent before attempting a slower cooling rate.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Solution is too dilute.- Insufficient cooling. | - Evaporate some of the solvent to increase the concentration.- Ensure the solution is cooled to a temperature where the solubility of this compound is significantly lower. |
| Formation of Very Small Crystals or Powder | - Cooling rate is too fast.- Excessive nucleation sites. | - Decrease the cooling rate. Insulate the crystallization vessel to slow down heat loss.- Filter the hot solution to remove any particulate matter that could act as nucleation sites. |
| Obtained the Wrong Polymorph | - Incorrect dissolution temperature or cooling profile. | - To obtain α-sulfur, ensure the dissolution temperature is kept below 95.3 °C and cool slowly.- To obtain β-sulfur, dissolve above 95.3 °C and then cool. |
| Low Crystal Yield | - Incomplete crystallization.- Solution not cooled to a low enough temperature. | - Allow more time for crystallization to occur.- Cool the solution to a lower temperature, if appropriate for the desired polymorph. |
| Crystals are Impure | - Cooling was too rapid, trapping impurities.- Contaminated solvent or starting material. | - Use a slower cooling rate to allow for the selective incorporation of this compound into the crystal lattice.- Ensure high-purity solvent and starting material are used. Consider a hot filtration step to remove insoluble impurities. |
Data on the Impact of Cooling Rate
While precise quantitative data is highly dependent on the specific experimental setup (e.g., solvent, concentration, vessel geometry), the following table summarizes the expected qualitative relationship between cooling rate and this compound crystal properties.
| Cooling Rate | Average Crystal Size | Crystal Morphology | Predominant Polymorph (from T > 95.3°C) |
| Slow | Larger | Well-defined, potentially rhombic or monoclinic needles | Tends to favor the more stable polymorphs (α or β depending on conditions) |
| Moderate | Medium | May be a mix of well-formed crystals and smaller aggregates | Mixture of polymorphs possible |
| Rapid | Small / Microcrystalline | Small needles or irregular shapes | Favors the formation of metastable polymorphs (e.g., β or γ) and potentially amorphous sulfur |
Experimental Protocols
Protocol for Controlled Cooling Crystallization of this compound from a Solvent
-
Dissolution:
-
Place the desired amount of this compound into a clean crystallization vessel.
-
Add a suitable solvent (e.g., toluene or xylene) and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring until the this compound is completely dissolved. The temperature should be monitored closely. To obtain α-sulfur, keep the temperature below 95.3°C. For β-sulfur, heat above this temperature.
-
-
Controlled Cooling:
-
Once dissolved, turn off the heat.
-
For slow cooling , insulate the vessel with glass wool or a similar material and allow it to cool to room temperature undisturbed.
-
For moderate cooling , allow the vessel to cool on the benchtop at ambient temperature.
-
For rapid cooling , carefully place the vessel in a cold bath (e.g., ice-water).
-
-
Crystal Collection and Drying:
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely in a well-ventilated area or under a vacuum.
-
-
Characterization:
-
Analyze the crystal size and morphology using techniques such as optical microscopy or scanning electron microscopy (SEM).
-
Determine the polymorphic form using X-ray diffraction (XRD) or Raman spectroscopy.
-
Visualizations
Caption: Workflow for this compound crystallization.
Caption: Relationship between cooling rate and crystal properties.
Strategies for scaling up Octathiocane production in the lab
This technical support center provides researchers, scientists, and drug development professionals with guidance on scaling up the laboratory production of Octathiocane (cyclo-S₈).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for obtaining pure this compound in the lab?
A1: The most common and reliable method for obtaining pure this compound (specifically the stable α-sulfur allotrope) is through the recrystallization of commercially available elemental sulfur.[1][2][3] This method is highly effective at removing impurities and isolating the desired S₈ ring structure. For true synthesis from other sulfur compounds, methods like the thermal decomposition of hydrogen polysulfanes exist but are often more complex to control and scale in a standard laboratory setting.[4]
Q2: What is the most stable allotrope of this compound and how do I ensure I am producing it?
A2: The most stable allotrope at room temperature is orthorhombic α-sulfur.[5][6][7] To ensure its formation, slow cooling of a saturated solvent solution below 95.3°C is critical.[5][6] Rapid cooling or crystallization at temperatures above this can lead to the formation of monoclinic β-sulfur, which appears as needle-like crystals and is only stable at higher temperatures.[2][6]
Q3: What solvents are recommended for the recrystallization of this compound?
A3: Nonpolar organic solvents are effective for recrystallizing this compound. Toluene and xylene are commonly used due to their ability to dissolve significant amounts of sulfur at elevated temperatures and their relatively low cost.[1][2][3][8] Carbon disulfide is also an excellent solvent for sulfur but is highly flammable and toxic, requiring stringent safety precautions.[5][7]
Q4: Can I use vacuum filtration to collect the recrystallized this compound?
A4: It is generally not recommended to use vacuum filtration with a fritted glass funnel. As the warm, saturated solution cools upon contact with the filter, sulfur can rapidly crystallize and clog the pores of the filter, making it very difficult to clean.[2] Decanting the solvent followed by air-drying the crystals is a more practical approach.[1][3]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Recrystallized Product | 1. Insufficient dissolution of sulfur in the hot solvent.2. The solution was not cooled sufficiently.3. Too much solvent was used. | 1. Ensure the solvent is heated to a temperature that allows for maximum sulfur dissolution without boiling off excessively. Use a thermometer to monitor the temperature.[2]2. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase yield, but may slightly decrease purity.[2]3. Refer to solubility data to use an appropriate amount of solvent. A common rule of thumb for xylene is approximately 1 gram of sulfur per 10 mL of solvent near its boiling point.[3] |
| Formation of Needle-like Crystals Instead of Rhombic Crystals | The crystallization occurred at a temperature above 95.3°C, leading to the formation of the monoclinic β-sulfur allotrope.[2] | 1. Allow the solution to cool slowly and ensure that crystal formation primarily occurs below 95.3°C.2. Avoid excessively high temperatures when dissolving the sulfur. |
| Product is an Amorphous, Rubbery Solid (Plastic Sulfur) | The molten sulfur was cooled too rapidly, for example, by quenching in cold water.[7][9] | This indicates a thermal shock to the system. For crystalline this compound, slow cooling is essential. Plastic sulfur will eventually revert to the more stable rhombic form, but its formation should be avoided during purification.[9] |
| Solvent Evaporates Too Quickly During Heating | The setup is too open, or the heating temperature is too high. | Cover the flask with aluminum foil to create a semi-closed system that minimizes vapor escape while preventing pressure buildup.[1][2] Do not use a sealed stopper, as this can create a dangerous buildup of pressure.[2] |
| Recrystallized Sulfur is Still Impure | 1. The initial cooling was too rapid, trapping impurities within the crystals.2. Insoluble impurities were not removed before crystallization. | 1. Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.2. If the crude sulfur contains significant insoluble material, a hot filtration step can be performed to remove these impurities before allowing the solution to cool and crystallize. |
Quantitative Data for Recrystallization
Table 1: Solubility of Sulfur in Various Solvents
| Solvent | Temperature (°C) | Solubility (g S₈ / 100 g solvent) |
| Carbon Disulfide | 25 | 35.5 |
| Toluene | 25 | ~1.5 |
| Toluene | 100 | ~15 |
| p-Xylene | 87 | ~12 |
Note: Data is approximate and compiled from various sources for illustrative purposes.
Table 2: Typical Parameters for Lab-Scale Recrystallization
| Parameter | Value | Notes |
| Starting Material | 9 g Sulfur Powder | Commercial grade elemental sulfur. |
| Solvent | 75 mL Xylene | This ratio is based on the solubility at 87°C.[1][2] |
| Heating Temperature | ~120-140 °C | Heat until all sulfur is dissolved. Avoid boiling. Use a hotplate with stirring.[2] |
| Cooling Method | Slow cooling to room temperature | Essential for forming pure α-sulfur crystals.[1] |
| Typical Yield | 80-95% | Dependent on the purity of the starting material and the final cooling temperature.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Xylene
Objective: To purify commercial elemental sulfur to obtain crystalline α-Octathiocane (α-S₈).
Materials:
-
Commercial sulfur powder (9 g)
-
Xylene (75 mL)
-
250 mL Erlenmeyer flask
-
Magnetic stir bar and stir plate with heating
-
Thermometer
-
Aluminum foil
-
Filter paper
Procedure:
-
Setup: Place the magnetic stir bar in the 250 mL Erlenmeyer flask. Add 9 g of sulfur powder, followed by 75 mL of xylene.[1]
-
Heating and Dissolution: Place the flask on the hotplate. Insert a thermometer, ensuring the bulb is submerged but not touching the bottom of the flask. Cover the top of the flask with aluminum foil to minimize solvent loss.[1][2]
-
Heat the mixture to approximately 120-140°C while stirring continuously. The sulfur powder will slowly dissolve to form a clear, bright yellow solution.
-
Cooling and Crystallization: Once all the sulfur has dissolved, turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. As the solution cools, rhombic crystals of α-sulfur will precipitate.[1]
-
Product Collection: Once the flask has reached room temperature, carefully decant the excess xylene. The recovered solvent can be stored for future recrystallizations.[1][3]
-
Drying: Transfer the wet crystals onto a large piece of filter paper and allow them to air-dry in a well-ventilated area (preferably a fume hood) until the scent of xylene is no longer detectable.
-
Yield Calculation: Weigh the final, dried product and calculate the percentage yield based on the initial mass of sulfur.
Safety Precautions:
-
Xylene is flammable and its vapors are harmful. This procedure must be conducted in a well-ventilated fume hood.[1]
-
Never heat a flammable solvent over an open flame. Use a hotplate.
-
Do not seal the flask completely during heating, as this could cause a dangerous pressure buildup.[2]
Visualizations
Caption: Workflow for this compound Purification by Recrystallization.
Caption: Troubleshooting Crystal Morphology in this compound Production.
References
- 1. How to Purify Sulfur by Recrystallization With Xylene : 4 Steps - Instructables [instructables.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 10544-50-0 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allotropes of sulfur - Wikipedia [en.wikipedia.org]
- 7. Allotropes of Sulfur: Types, Uses & FAQs [allen.in]
- 8. reddit.com [reddit.com]
- 9. Allotropes of sulfur | Demonstration | RSC Education [edu.rsc.org]
Validation & Comparative
Comparing the reactivity of Octathiocane vs. cyclo-S6 and cyclo-S7
Unraveling the Reactivity of Sulfur Allotropes: A Comparative Guide to Octathiocane ( S8S_8S8 ), Cyclo- S6S_6S6 , and Cyclo- S7S_7S7
For researchers, scientists, and professionals in drug development, understanding the reactivity of elemental sulfur allotropes is crucial for their application in synthesis and pharmaceutical design. This guide provides an objective comparison of the reactivity of the most common sulfur allotrope, this compound (
S8
), with its less stable, smaller ring counterparts, cyclo-S6
S7
The chemical behavior of elemental sulfur is dominated by the chemistry of its various allotropes, which are different molecular forms of the element. While the eight-membered crown-shaped ring of this compound (
S8S6
S7
S8
Quantitative Comparison of Allotrope Stability and Reactivity
The reactivity of sulfur allotropes is inversely related to their thermodynamic stability. Several experimental and computational parameters can be used to quantify this relationship. The most stable allotrope,
S8| Parameter | This compound (
| Cyclo-
| Cyclo-
|
| Appearance | Yellow Crystalline Solid | Orange-Red Crystalline Solid | Bright Yellow Solid |
| Structure | Crown-shaped Puckered Ring (D₄d symmetry) | Chair Conformation (D₃d symmetry) | Multiple Conformations (e.g., Cₛ symmetry) with varied bond lengths |
Second-Order Energy Difference (
| +0.66 eV (Highest Stability)[2] | Strongly Positive[2][3] | Negative[2][3] |
| Relative Reactivity with Triphenylphosphine | 1 (Baseline) | ~25,000 times more reactive than
| Qualitatively the most reactive due to high instability |
| Thermal Stability | Melts ~119 °C, polymerizes above 159 °C | Decomposes at ~50 °C | Least stable of all sulfur allotropes, sensitive to decomposition[4] |
Experimental Protocols
To experimentally verify and utilize the differing reactivities of these sulfur allotropes, reproducible synthesis of the less stable forms and a reliable method for monitoring their reactions are essential.
Synthesis of Cyclo- S6S_6S6 and Cyclo- S7S_7S7
The preparation of pure cyclo-
S6S7
Objective: To synthesize cyclo-
S6S7
Materials:
-
Titanocene pentasulfide (
)(C5H5)2TiS5 -
Sulfur monochloride (
) forS2Cl2 synthesisS6 -
Dichlorodisulfane (
) can also be used forS2Cl2 synthesis by reacting withS7(C5H5)2TiS5 -
Carbon disulfide (
), anhydrousCS2 -
Diethyl ether, anhydrous
-
Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen atmosphere)
Procedure for Cyclo-
S6
:-
In a Schlenk flask under a nitrogen atmosphere, dissolve titanocene pentasulfide in anhydrous carbon disulfide.
-
Cool the solution to 0 °C.
-
Slowly add a solution of sulfur monochloride (
) in carbon disulfide dropwise to the titanocene pentasulfide solution.S2Cl2 -
Stir the reaction mixture at 0 °C for 2 hours.
-
The reaction produces cyclo-
and titanocene dichloride (S6 ).(C5H5)2TiCl2 -
Filter the reaction mixture to remove the insoluble titanocene dichloride.
-
Carefully remove the carbon disulfide solvent from the filtrate under reduced pressure to yield the orange-red crystals of cyclo-
.S6 -
Purify the product by recrystallization from a suitable solvent like toluene.
Procedure for Cyclo-
S7
:S7
S2Cl2
-
Follow a similar procedure as for cyclo-
, reacting titanocene pentasulfide with dichlorodisulfane in carbon disulfide.S6 -
The resulting cyclo-
can be isolated and purified by fractional crystallization from carbon disulfide.S7
Comparative Kinetic Study: Reaction with Triphenylphosphine
A well-established method to quantify the reactivity of sulfur allotropes is to measure the rate of their reaction with a nucleophile, such as triphenylphosphine (
PPh3Ph3PS
Objective: To compare the reaction rates of
S8S6
S7
Materials:
-
Purified
,S8 , andS6S7 -
Triphenylphosphine (
)PPh3 -
Anhydrous, degassed solvent (e.g., toluene or carbon disulfide)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Prepare stock solutions of known concentrations of each sulfur allotrope and triphenylphosphine in the chosen solvent.
-
In a thermostatted reaction vessel at a constant temperature (e.g., 25 °C), mix the solution of one of the sulfur allotropes with the triphenylphosphine solution to initiate the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).
-
Analyze the quenched aliquot by HPLC to determine the concentration of the unreacted sulfur allotrope. A C18 reverse-phase column with a methanol/water or acetonitrile/water mobile phase and UV detection at ~264 nm is suitable for separating and quantifying sulfur allotropes.
-
Repeat the experiment for the other two sulfur allotropes under identical conditions (concentration, temperature, solvent).
-
Plot the concentration of the sulfur allotrope versus time for each reaction.
-
Determine the initial reaction rate for each allotrope. For a second-order reaction, the rate law is: Rate = k[Allotrope][
]. The relative rates can be directly compared.PPh3
Visualizing Reaction Mechanisms and Workflows
Nucleophilic Ring-Opening Mechanism
The reaction of cyclic sulfur allotropes with nucleophiles like triphenylphosphine proceeds via a ring-opening mechanism. The initial attack by the nucleophile on a sulfur atom leads to the formation of a linear polysulfide intermediate, which can then undergo further reactions. The higher ring strain in
S6S7
S8
Caption: Generalized mechanism for the nucleophilic ring-opening of sulfur allotropes.
Experimental Workflow for Reactivity Comparison
A systematic workflow is essential for the accurate comparison of the reactivity of the different sulfur allotropes. This involves the synthesis and purification of the starting materials, followed by parallel kinetic experiments and data analysis.
Caption: Workflow for comparing the reactivity of sulfur allotropes.
In conclusion, the reactivity of cyclic sulfur allotropes is dictated by their molecular structure and inherent stability, following the clear trend of
S7>S6>>S8S6
A Comparative Guide to the Structural Differences of Alpha, Beta, and Gamma-Sulfur (S₈)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the three primary crystalline allotropes of octasulfur (S₈): alpha-sulfur (α-S₈), beta-sulfur (β-S₈), and gamma-sulfur (γ-S₈). While all three forms are composed of crown-shaped S₈ rings, their distinct crystalline structures result in different physical properties. This guide summarizes their key structural differences, provides experimental protocols for their synthesis and characterization, and illustrates their phase relationships.
Structural and Physical Properties
The fundamental difference between α-, β-, and γ-sulfur lies in the packing of the S₈ rings within the crystal lattice. This variation in crystal packing leads to differences in their crystal systems, densities, and melting points.
| Property | Alpha-Sulfur (α-S₈) | Beta-Sulfur (β-S₈) | Gamma-Sulfur (γ-S₈) |
| Crystal System | Orthorhombic[1] | Monoclinic[1] | Monoclinic[2] |
| Space Group | Fddd[3] | P2₁/c[4] | P2/c[5][6] |
| Appearance | Yellow rhombic crystals | Pale yellow, needle-like crystals[7] | Pale yellow, nacreous needles |
| Density (g/cm³) | ~2.07[1] | ~1.96[1] | ~2.19 |
| Melting Point (°C) | ~115.2[8] | ~119.6[1][8] | ~108 |
| Thermodynamic Stability | Stable below 95.3°C[1] | Stable between 95.3°C and its melting point[1] | Metastable |
Experimental Protocols
Synthesis of Sulfur Allotropes
1. Synthesis of Alpha-Sulfur (α-S₈)
Alpha-sulfur is the most thermodynamically stable allotrope at room temperature and can be prepared by the slow crystallization of sulfur from a solution.
-
Materials: Powdered sulfur, carbon disulfide (CS₂), beaker, filter paper.
-
Procedure:
-
Dissolve powdered sulfur in a minimal amount of carbon disulfide at room temperature with gentle stirring until saturation is reached.
-
Filter the solution to remove any undissolved impurities.
-
Loosely cover the beaker with filter paper to allow for slow evaporation of the solvent.
-
As the carbon disulfide evaporates over several hours to days, well-formed rhombic crystals of α-sulfur will precipitate.
-
Carefully decant the remaining solvent and allow the crystals to air dry.
-
2. Synthesis of Beta-Sulfur (β-S₈)
Beta-sulfur is stable above 95.3°C and can be obtained by the crystallization of molten sulfur.
-
Materials: Powdered sulfur, crucible, heat source (hot plate or Bunsen burner), filter paper.
-
Procedure:
-
Gently heat powdered sulfur in a crucible until it melts completely, forming a mobile, straw-yellow liquid (around 115°C).
-
Remove the crucible from the heat and allow it to cool slowly.
-
As the sulfur begins to solidify and a crust forms on the surface, puncture the crust in two places.
-
Pour out the remaining molten sulfur.
-
Upon breaking the crust, long, needle-like crystals of β-sulfur will be observed growing from the inside of the solidified shell. These crystals are only stable above 95.3°C and will slowly revert to the alpha form at room temperature.[1]
-
3. Synthesis of Gamma-Sulfur (γ-S₈)
Gamma-sulfur is a metastable allotrope and can be prepared by several methods, including the decomposition of sodium thiosulfate in an acidic solution.
-
Materials: Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O), concentrated hydrochloric acid (HCl), distilled water, beakers, stirring rod.
-
Procedure:
-
Prepare a concentrated solution of sodium thiosulfate in distilled water.
-
Slowly add concentrated hydrochloric acid to the sodium thiosulfate solution while stirring continuously.
-
A yellow precipitate of sulfur will form. Continue adding acid until the precipitation is complete.
-
The resulting fine, pale-yellow precipitate is a form of γ-sulfur, often referred to as "nacreous sulfur" due to its pearly luster.
-
Filter the precipitate, wash with distilled water, and dry carefully at a low temperature.
-
Characterization Techniques
1. Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying the crystalline phase of sulfur allotropes. Each allotrope exhibits a unique diffraction pattern due to its distinct crystal structure.
-
Sample Preparation: Gently grind a small amount of the sulfur sample into a fine powder using a mortar and pestle. Mount the powder on a sample holder.
-
Instrument Settings (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 60°
-
Scan Speed: 1-2°/minute
-
-
Data Analysis: The resulting diffractogram will show peaks at specific 2θ angles. These peak positions are characteristic of the crystal lattice of each allotrope and can be compared to reference patterns from crystallographic databases to confirm the identity of the phase.
2. Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal transitions of the sulfur allotropes, such as melting and solid-solid phase transitions.
-
Sample Preparation: Accurately weigh 5-10 mg of the sulfur sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Settings (Typical):
-
Temperature Range: 25°C to 150°C
-
Heating Rate: 5-10°C/minute
-
Atmosphere: Inert (e.g., nitrogen) at a flow rate of 20-50 mL/min
-
-
Expected Results:
-
α-Sulfur: An endothermic peak will be observed around 95.3°C, corresponding to the transition to β-sulfur, followed by a sharp endothermic peak around 115.2°C for the melting of the newly formed β-sulfur.
-
β-Sulfur: A single sharp endothermic peak will be observed around 119.6°C, corresponding to its melting point. Upon cooling, an exothermic peak will appear as it recrystallizes.
-
γ-Sulfur: A melting endotherm will be observed around 108°C. Depending on the heating rate and sample history, other complex transitions may be observed as it transforms into more stable forms.
-
Phase Transitions and Relationships
The different allotropes of sulfur can be interconverted under specific temperature conditions. The following diagram illustrates the primary relationships between the alpha, beta, and gamma forms.
References
- 1. Allotropes of sulfur - Wikipedia [en.wikipedia.org]
- 2. US10991944B2 - Synthesis of gamma monoclinic sulfur and sulfur batteries containing monoclinic sulfur - Google Patents [patents.google.com]
- 3. Crystallography Open Database: Information card for entry 1011160 [crystallography.net]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Crystallography Open Database: Information card for entry 9007593 [crystallography.net]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Allotropes of sulfur | Demonstration | RSC Education [edu.rsc.org]
- 8. Sulfur - Wikipedia [en.wikipedia.org]
A Spectroscopic Compass: Navigating the Diverse Allotropes of Sulfur
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between sulfur allotropes is critical. This guide provides a comprehensive spectroscopic comparison of various sulfur allotropes, supported by experimental data and detailed protocols, to aid in their identification and characterization.
Sulfur, a cornerstone element in numerous chemical and biological processes, exhibits a remarkable diversity of allotropic forms. These allotropes, composed of sulfur atoms arranged in different molecular structures, possess distinct physical and chemical properties. Spectroscopic techniques, including Raman, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer powerful tools to differentiate and characterize these various forms. This guide presents a comparative analysis of the spectroscopic signatures of common sulfur allotropes, providing a valuable resource for their unambiguous identification.
Comparative Spectroscopic Data of Sulfur Allotropes
The unique molecular structure of each sulfur allotrope gives rise to a characteristic spectroscopic fingerprint. The following table summarizes the key spectroscopic features of several common sulfur allotropes.
| Allotrope | Raman Spectroscopy (cm⁻¹) | Infrared (IR) Spectroscopy (cm⁻¹) | UV-Vis Spectroscopy (λmax, nm) |
| Cyclo-Hexasulfur (S₆) | 358, 455, 470 | 190, 390, 465 | 265 |
| Cyclo-Heptasulfur (S₇) | 265, 360, 395, 455, 515 | 375, 485, 520 | 275 |
| α-Octasulfur (α-S₈) | 84, 152, 218, 474 | 187, 242, 474 | 280 |
| β-Octasulfur (β-S₈) | 80, 149, 216, 470 | Similar to α-S₈ | 280 |
| Cyclo-Nonasulfur (S₉) | 165, 215, 245, 290, 420, 480 | Data not readily available | 285 |
| Cyclo-Decasulfur (S₁₀) | 150, 225, 260, 410, 475 | Data not readily available | 290 |
| Cyclo-Dodecasulfur (S₁₂) | 175, 240, 280, 405, 460 | Data not readily available | 295 |
Visualizing Sulfur Allotrope Interconversion and Analysis
The relationships and transformations between different sulfur allotropes, along with a typical experimental workflow for their analysis, can be visualized through the following diagrams.
Caption: Interconversion pathways of common sulfur allotropes.
Caption: General experimental workflow for spectroscopic analysis of sulfur allotropes.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the synthesis of a less common sulfur allotrope and for the three spectroscopic techniques discussed.
Synthesis of Cyclo-Hexasulfur (S₆)
Cyclo-hexasulfur can be synthesized by the reaction of dichlorodisulfane with potassium iodide.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve potassium iodide (KI) in water.
-
Addition of Reactant: Slowly add a solution of dichlorodisulfane (S₂Cl₂) in carbon disulfide (CS₂) to the aqueous KI solution with vigorous stirring at room temperature.
-
Reaction and Extraction: The reaction mixture will turn dark as iodine is formed. Continue stirring for 2-3 hours. After the reaction is complete, separate the organic layer.
-
Purification: Wash the organic layer with a sodium thiosulfate solution to remove iodine, followed by washing with water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Evaporate the solvent under reduced pressure to obtain crude S₆. Recrystallize the product from a suitable solvent like toluene to get pure orange-red crystals of cyclo-hexasulfur.
Raman Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the crystalline powder is placed on a microscope slide. For solution-state analysis, the allotrope is dissolved in a suitable solvent (e.g., carbon disulfide, toluene) at a known concentration.
-
Instrumentation: A confocal Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded in the range of 50-600 cm⁻¹. Accumulate multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The obtained spectrum is baseline-corrected, and the peak positions and intensities are determined.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sulfur allotrope is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal by applying pressure.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Measurement: The sample spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sulfur allotrope in a UV-transparent solvent (e.g., cyclohexane, methanol). The concentration should be chosen to yield an absorbance in the range of 0.1-1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: A cuvette containing the pure solvent is used as a reference. The absorbance spectrum of the sample solution is recorded over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Performance of Octathiocane Versus Other Sulfur Forms in Li-S Batteries: A Comparative Guide
For researchers, scientists, and professionals in battery technology development, this guide provides an objective comparison of the performance of conventional octathiocane (cyclo-S₈) with emerging alternative sulfur forms in Lithium-Sulfur (Li-S) batteries. This document synthesizes experimental data on key performance metrics, details the underlying experimental protocols, and visualizes the electrochemical pathways.
The quest for next-generation energy storage has spotlighted Lithium-Sulfur (Li-S) batteries due to their high theoretical specific capacity (1675 mAh g⁻¹) and the natural abundance of sulfur. The most common sulfur allotrope used in Li-S cathodes is α-octasulfur (cyclo-S₈), a crown-shaped ring. However, its practical application is hampered by several challenges, including the insulating nature of sulfur and its discharge products (Li₂S₂/Li₂S), the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte leading to the "shuttle effect," and significant volume expansion upon lithiation.[1] These issues result in poor cycle life and low coulombic efficiency.
To overcome these limitations, researchers are exploring alternative forms of sulfur, such as other allotropes and organosulfur compounds. This guide provides a comparative analysis of the electrochemical performance of these alternatives against the baseline of this compound.
Comparative Performance Data
The following tables summarize the key performance metrics of Li-S batteries utilizing different forms of sulfur. It is important to note that the experimental conditions can vary between studies, impacting direct comparability. Where available, key parameters such as electrolyte type, sulfur loading, and C-rate are provided to offer context.
| Sulfur Form | Cathode Composition | Electrolyte | Initial Discharge Capacity (mAh g⁻¹) | Cycle Stability | Coulombic Efficiency (%) | Rate Capability | Reference |
| α-Octasulfur (cyclo-S₈) | S₈/Carbon Composite | Ether-based | ~1000-1400 @ 0.1C | Significant capacity decay within 100-200 cycles | ~90-98% in early cycles, decreases over time | Poor at high C-rates | [2][3] |
| γ-Sulfur (monoclinic) | γ-S stabilized in Carbon Nanofibers | Carbonate-based | ~1200 @ 0.1C | Stable for 4000 cycles with minimal fade | Consistently high | Good performance at various C-rates | [4][5] |
| Organosulfur (Sulfurized Polyacrylonitrile - SPAN) | SPAN | Carbonate or Ether-based | ~1200-1600 @ 0.1C | Stable for over 500 cycles | >99% | Good to excellent | [6][7] |
Note: The performance of α-Octasulfur cathodes can be highly variable and is strongly dependent on the host material and additives used to mitigate the shuttle effect. The data presented represents a general range observed in the literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the typical protocols for preparing cathodes with different sulfur forms and for assembling and testing Li-S cells.
Cathode Preparation
1. α-Octasulfur (cyclo-S₈)/Carbon Composite Cathode:
-
Materials: Sublimed sulfur (S₈), a porous carbon host (e.g., activated carbon, carbon nanotubes, graphene), a binder (e.g., polyvinylidene fluoride - PVDF or carboxymethyl cellulose - CMC), and a conductive additive (e.g., carbon black).
-
Procedure:
-
The porous carbon host and sublimed sulfur are mixed in a predetermined weight ratio (e.g., 70:30 S:C).
-
The mixture is heated to 155 °C in a sealed vessel for 12-24 hours to allow the molten sulfur to infiltrate the pores of the carbon host. This process is known as melt-diffusion.[3]
-
The resulting sulfur-carbon composite is then mixed with a binder and a conductive additive in a solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF) to form a slurry.
-
The slurry is cast onto an aluminum current collector using a doctor blade and dried in a vacuum oven at 50-60 °C for 12 hours to remove the solvent.
-
Circular electrodes of a specific diameter are punched from the coated foil for cell assembly.[2]
-
2. γ-Sulfur/Carbon Nanofiber Cathode:
-
Materials: Carbon nanofibers (CNFs), elemental sulfur.
-
Procedure:
-
Freestanding carbon nanofiber mats are prepared via electrospinning.
-
The CNF mat is placed in a sealed chamber with elemental sulfur.
-
The chamber is heated to induce sulfur vapor deposition onto the surface of the carbon nanofibers. The specific temperature and pressure conditions are controlled to favor the formation of the monoclinic γ-sulfur phase.[8][9]
-
The resulting γ-S/CNF composite is used directly as the cathode without the need for a binder or current collector in some configurations.
-
3. Organosulfur (SPAN) Cathode:
-
Materials: Polyacrylonitrile (PAN), elemental sulfur.
-
Procedure:
-
PAN powder and elemental sulfur are thoroughly mixed.
-
The mixture is heated in an inert atmosphere (e.g., Argon) at a temperature range of 280-450 °C for several hours. During this process, the PAN undergoes cyclization and dehydrogenation, and the sulfur reacts with the polymer backbone to form a cross-linked sulfurized polyacrylonitrile (SPAN) material.[6]
-
The resulting SPAN powder is then used to prepare a cathode slurry with a binder and conductive additive, similar to the procedure for the S₈/carbon composite.
-
Li-S Cell Assembly (Coin Cell)
-
Components: Cathode, lithium metal anode, separator (e.g., polypropylene), electrolyte, and coin cell hardware (e.g., 2032-type).
-
Procedure (performed in an argon-filled glovebox with low oxygen and moisture levels):
-
A lithium metal disc is placed in the bottom case of the coin cell.
-
A few drops of electrolyte are added to wet the lithium surface.
-
A separator is placed on top of the lithium anode.
-
More electrolyte is added to saturate the separator.
-
The prepared cathode disc is placed on the separator.
-
A stainless-steel spacer and a spring are placed on top of the cathode to ensure good contact.
-
The top case is placed, and the coin cell is sealed using a crimping machine.[10][11]
-
Electrochemical Testing
-
Cyclic Voltammetry (CV):
-
Performed to identify the redox reactions occurring at the electrodes.
-
Typically scanned at a slow rate (e.g., 0.1 mV s⁻¹) between 1.5 and 3.0 V vs. Li/Li⁺.[9][12]
-
For conventional S₈ cathodes, two distinct reduction peaks corresponding to the conversion of S₈ to higher-order LiPS and then to lower-order LiPS and Li₂S₂/Li₂S are observed. The oxidation scan shows the reverse process.[12]
-
-
Galvanostatic Cycling:
-
Used to determine the specific capacity, coulombic efficiency, and cycle life of the battery.
-
The cell is charged and discharged at a constant current within a specific voltage window (e.g., 1.7-2.8 V).
-
The C-rate (e.g., C/10 or 0.1C) defines the charge/discharge current relative to the theoretical capacity of the cathode.[2]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Used to analyze the internal resistance and charge transfer kinetics of the battery at different states of charge or after a certain number of cycles.[12]
-
Visualization of Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key differences in the electrochemical reaction pathways and a typical experimental workflow for evaluating Li-S battery performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Comparative Analysis of Sulfur Cathodes with Polymer Electrolytes [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. m.youtube.com [m.youtube.com]
- 9. discoveryalert.com.au [discoveryalert.com.au]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis and Properties of Octathiocane Derivatives and Related Sulfur-Containing Macrocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic methodologies and physicochemical and biological properties of octathiocane derivatives and analogous sulfur-containing macrocycles. Due to the limited availability of specific research on functionalized this compound, this document draws comparisons from structurally related thia-crown ethers and other sulfur-rich macrocycles to provide insights into the potential of this compound class.
Synthesis of Sulfur-Containing Macrocycles: A Comparative Overview
The synthesis of sulfur-containing macrocycles, including thia-crown ethers which can be considered structural analogs of functionalized octathiocanes, often involves the reaction of appropriate di-halo compounds with a sulfur source or the cyclization of linear precursors. The choice of synthetic route can significantly impact the yield and purity of the final product.
Table 1: Comparison of Synthetic Methods for Sulfur-Containing Macrocycles
| Synthetic Method | General Reactants | Typical Conditions | Advantages | Disadvantages |
| High Dilution Cyclization | Dithiol and a di-electrophile (e.g., dihalide, ditosylate) | Base (e.g., Cs2CO3), solvent (e.g., DMF, MeCN), elevated temperature | Versatile for various ring sizes; good yields for specific macrocycles. | Requires high dilution to minimize polymerization; yields can be low for strained rings. |
| Template-Assisted Synthesis | Similar to high dilution | Addition of a metal cation template (e.g., Cs+, Na+) | Can significantly improve the yield of specific macrocycles by organizing the precursor for cyclization. | Template ion needs to be removed after synthesis; template effect is specific to ring size. |
| Thermal Decomposition | Polymeric sulfur | High temperatures (~600°C) in an inert atmosphere | A direct method for producing the parent this compound (S8). | Not suitable for the synthesis of functionalized derivatives; requires high energy input. |
| Reaction of Dihaloalkanes with Sodium Polysulfide | Dichloroalkanes and sodium tetrasulfide (Na2S4) | Water-toluene mixture, varying temperatures | Can produce cyclic polysulfides of varying ring sizes. | Often results in a mixture of cyclic products and polysulfide polymers, requiring purification.[1] |
Physicochemical Properties
The incorporation of sulfur atoms into a macrocyclic ring imparts unique physicochemical properties compared to their oxygen-containing counterparts (crown ethers). The larger atomic radius and lower electronegativity of sulfur influence the macrocycle's conformation, solubility, and coordination chemistry.
-
Solubility: Thia-crown ethers and other sulfur macrocycles are generally less soluble in polar solvents compared to crown ethers. They often exhibit good solubility in less polar organic solvents like dichloromethane and chloroform.
-
Coordination Chemistry: Unlike crown ethers that preferentially bind hard metal cations (e.g., alkali and alkaline earth metals), thia-crown ethers show a strong affinity for soft and borderline metal ions, such as transition metals (e.g., Cu(II), Fe(II), Ag(I)).[2]
Biological Properties and Structure-Activity Relationships
While specific data on this compound derivatives is scarce, related sulfur-containing macrocycles have demonstrated a range of biological activities. The nature and position of substituents on the macrocyclic ring can significantly influence their potency and selectivity.
Table 2: Comparative Biological Activity of Selected Sulfur-Containing Heterocycles
| Compound Class | Specific Derivative(s) | Biological Activity | Target/Assay | IC50/MIC Values |
| Thiophene Derivatives | Pyrazoline derivatives of 3-acetyl-2,5-dimethyl thiophene | Antibacterial, Antifungal | Various bacterial and fungal strains | Promising activity reported, specific values not detailed in the abstract.[3] |
| 1,3,5-Triazine Derivatives | 2-(thiophen-2-yl)-1,3,5-triazine derivatives | Anticancer (PI3Kα/mTOR inhibitor) | A549, MCF-7, Hela cell lines; PI3Kα and mTOR enzymes | Compound 13g : 0.20 µM (A549), 1.25 µM (MCF-7), 1.03 µM (Hela); mTOR IC50 = 48 nM.[4] |
| Thiourea Derivatives | N,N'-disubstituted thiourea derivatives and their Ni/Cu complexes | Antibacterial, Antifungal | Gram-positive and Gram-negative bacteria, various fungi | MIC values ranging from 25 to 400 µg/cm³.[5] |
| Polysulfides | Sodium tetrasulfide (Na2S4) | Apoptosis inhibition | Caspase-3 and -9 in HeLa, THP-1, and HCT116 cells | Potent inhibition in the low micromolar range in cell-free assays.[6] |
| 1,3,4-Thiadiazole Derivatives | Various substituted 1,3,4-thiadiazoles | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA), E. coli, etc. | Some derivatives showed superior inhibitory efficacy compared to standard antibiotics. |
Structure-Activity Relationship (SAR) Insights:
-
Lipophilicity: The introduction of sulfur atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Substituent Effects: The presence of specific functional groups can dramatically alter biological activity. For example, in the 1,3,5-triazine series, specific substitutions led to a significant increase in mTOR inhibition.[4]
-
Metal Complexation: The ability of thia-crown ethers to complex with metal ions could be a mechanism for their biological activity, potentially by interfering with metalloenzymes.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of sulfur-containing macrocycles, based on methods reported for thia-crown ethers and related compounds.
Protocol 1: General Procedure for High Dilution Cyclization of a Dithiol with a Dihalide
-
Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and two syringe pumps is charged with a solution of cesium carbonate (2.2 equivalents) in dry, degassed dimethylformamide (DMF).
-
Reactant Preparation: A solution of the dithiol (1.0 equivalent) in dry DMF and a solution of the dihalide (1.0 equivalent) in dry DMF are prepared separately and loaded into the syringe pumps.
-
Reaction: The reaction flask is heated to the desired temperature (e.g., 80 °C). The solutions of the dithiol and dihalide are added simultaneously and dropwise to the stirred suspension of cesium carbonate over a period of several hours (e.g., 8-12 hours) to maintain high dilution conditions.
-
Workup: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional period (e.g., 12-24 hours). The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: General Procedure for the Synthesis of Cyclic Polysulfides
-
Reactant Preparation: A solution of sodium tetrasulfide is prepared by reacting sodium sulfide nonahydrate and elemental sulfur in water.
-
Reaction: The dichloroalkane is dissolved in toluene and added to the aqueous sodium tetrasulfide solution. The biphasic mixture is heated to the desired temperature (e.g., 50-90 °C) with vigorous stirring for several hours.
-
Workup: The organic layer is separated, washed with water, and dried. The solvent is evaporated to yield the crude product.
-
Purification: The resulting mixture of cyclic polysulfides and polymer can be separated by techniques such as fractional crystallization or chromatography.[1]
Visualizations
Diagram 1: Generalized Synthetic Workflow for Functionalized Thia-Macrocycles
Caption: A generalized workflow for the synthesis of functionalized thia-macrocycles.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/mTOR signaling pathway by an this compound derivative.
References
- 1. Thia-crown ether - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing effects of polysulfides and thioredoxin on apoptosis through caspase persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Advantages of using Octathiocane over other sulfur sources in synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, the choice of a sulfur source is a critical decision that can significantly impact reaction efficiency, product yield, safety, and environmental footprint. While a variety of sulfur-containing reagents are available, Octathiocane (S₈), the most stable allotrope of elemental sulfur, presents a compelling case as a superior alternative in numerous applications. This guide provides an objective comparison of this compound with other common sulfur sources, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
Performance in Synthesis: A Comparative Analysis
The utility of a sulfur source is ultimately determined by its performance in specific chemical transformations. The following table summarizes the comparative performance of this compound against other common sulfur reagents in key synthetic applications.
| Application | Sulfur Source | Typical Reaction Conditions | Yield (%) | Key Advantages of this compound | Disadvantages of Alternatives |
| Willgerodt-Kindler Reaction | This compound (Elemental Sulfur) | Amine (e.g., morpholine), 120-160 °C | 70-95% | High atom economy, readily available, safer to handle. | N/A (Elemental sulfur is the standard reagent) |
| Ammonium Polysulfide | Aqueous ammonia, heat | Variable | N/A | Often leads to complex mixtures and lower yields. | |
| Synthesis of Dialkyl Polysulfides | This compound & Na₂S | Phase-transfer catalyst, organic solvent, room temp. | High | Milder reaction conditions, better control over polysulfide chain length. | High temperatures and pressures often required. |
| Sulfur Monochloride (S₂Cl₂) & Alkyl Halide | Organic solvent, often requires base | Variable | N/A | Corrosive, moisture-sensitive, generates HCl byproduct.[1] | |
| Synthesis of Diaryl Sulfides | This compound & Aryl Halide | Palladium catalyst, base, high temperature | Moderate to Good | Solid, non-volatile, less hazardous than sulfur chlorides. | High temperatures, catalyst required. |
| Sulfur Monochloride (S₂Cl₂) & Arene | Lewis acid catalyst | Variable | N/A | Harsh conditions, potential for over-reaction and byproduct formation. | |
| Synthesis of Sulfur Heterocycles | This compound | Varies depending on the heterocycle | Good to Excellent | Versatile precursor for a wide range of heterocycles. | N/A |
| Hydrogen Sulfide (H₂S) | Base, often in a sealed system | Variable | N/A | Highly toxic and flammable gas, requires specialized handling.[2][3][4] |
Safety and Handling: A Critical Consideration
Beyond performance, the safety and handling characteristics of a reagent are paramount in a laboratory setting. This compound offers significant advantages in this regard compared to many other sulfur sources.
| Feature | This compound (S₈) | Sulfur Monochloride (S₂Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | Hydrogen Sulfide (H₂S) |
| Physical State | Yellow crystalline solid[5] | Fuming, oily yellow to reddish liquid[6][7] | Colorless to yellow, fuming liquid | Colorless, flammable gas with a rotten egg odor[2][3] |
| Toxicity | Low acute toxicity; skin and eye irritant[5] | Toxic if swallowed or inhaled, causes severe skin burns and eye damage.[6][7] | Highly toxic, causes severe skin burns and eye damage. | Highly toxic, can cause rapid loss of consciousness and death.[2][4] |
| Handling Precautions | Avoid dust formation, use in a well-ventilated area, wear standard PPE.[5] | Use in a chemical fume hood, wear chemical-resistant gloves and eye protection, store under inert gas.[6][7] | Use in a chemical fume hood, wear chemical-resistant gloves and eye protection, handle with extreme care. | Use in a closed system or with specialized ventilation, requires continuous monitoring.[2][3] |
| Reactivity with Water | Insoluble and stable. | Reacts violently to produce toxic and corrosive gases (HCl, SO₂, H₂S).[7] | Reacts violently to produce sulfuric and hydrochloric acids. | Slightly soluble, forms a weakly acidic solution.[2] |
| Disposal | Can be disposed of as a standard chemical waste. | Must be neutralized with care before disposal due to high reactivity.[8] | Must be neutralized with extreme care before disposal. | Requires specialized scrubbing or incineration for disposal. |
Experimental Protocols
To facilitate the adoption of this compound as a preferred sulfur source, detailed experimental protocols for key synthetic transformations are provided below.
Experimental Protocol 1: Synthesis of N-Arylthioamides via the Willgerodt-Kindler Reaction
Objective: To synthesize N-arylthioamides from the corresponding aryl methyl ketones using this compound and an amine.
Materials:
-
Aryl methyl ketone (1.0 eq)
-
This compound (S₈) (2.5 eq)
-
Morpholine (3.0 eq)
-
Toluene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl methyl ketone, this compound, and morpholine.
-
Add toluene to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylthioamide.
Experimental Protocol 2: Synthesis of Dibenzyl Trisulfide
Objective: To synthesize dibenzyl trisulfide from benzyl mercaptan using this compound.
Materials:
-
Benzyl mercaptan (2.0 eq)
-
This compound (S₈) (1.0 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (as solvent)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine to the solution and stir for 10 minutes at room temperature.
-
Slowly add benzyl mercaptan to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield pure dibenzyl trisulfide.
Visualizing Reaction Pathways and Workflows
To further elucidate the synthetic processes and logical relationships discussed, the following diagrams are provided.
Caption: Workflow for the Willgerodt-Kindler reaction.
Caption: Relative safety of common sulfur sources.
Conclusion
The evidence presented in this guide strongly supports the classification of this compound as a superior sulfur source for a wide range of synthetic applications. Its advantages in terms of performance, safety, and handling are clear and compelling. While other sulfur reagents have their place in the synthetic chemist's toolbox, the inherent benefits of this compound, particularly its solid-state nature, low toxicity, and high atom economy, make it an attractive first choice for researchers seeking to develop safer, more efficient, and environmentally responsible chemical processes. The adoption of this compound is not merely a substitution of one reagent for another; it represents a step towards a greener and more sustainable future for chemical synthesis.
References
Comparative analysis of Octathiocane purification techniques
For researchers, scientists, and drug development professionals, obtaining high-purity octathiocane (S₈), the most stable allotrope of sulfur, is a critical first step for a multitude of applications. This guide provides a comparative analysis of common purification techniques—recrystallization, sublimation, and chromatography—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This document outlines the principles, advantages, and limitations of each technique, presenting quantitative data where available to facilitate an objective comparison. Detailed experimental workflows and logical relationships are visualized using Graphviz diagrams to provide a clear understanding of the processes involved.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.
Advantages:
-
Effective for removing a wide range of impurities.
-
Can yield high-purity crystals with well-defined morphology.
-
Scalable for purifying larger quantities of material.
Limitations:
-
Requires finding a suitable solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Product loss can occur due to the residual solubility of the compound in the cold solvent.
-
The solvent must be carefully removed from the purified crystals.
Experimental Protocol: Recrystallization of this compound from Toluene
-
Dissolution: In a fume hood, suspend 10 g of impure this compound in 100 mL of toluene in an Erlenmeyer flask. Heat the mixture on a hot plate with constant stirring until the this compound completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this stage. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of sulfur (115.2 °C) to remove the residual solvent.
Recrystallization Workflow for this compound
Sublimation
Sublimation is a purification technique that involves the phase transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. The gaseous substance then re-solidifies upon cooling, leaving non-volatile impurities behind. This method is particularly suitable for compounds that have a relatively high vapor pressure at temperatures below their melting point.
Advantages:
-
Solvent-free method, which is environmentally friendly and avoids solvent contamination of the product.
-
Effective for separating volatile solids from non-volatile impurities.
Limitations:
-
Only applicable to substances that sublime.
-
Can be less effective if the impurities also have a significant vapor pressure.
-
May require a vacuum to lower the sublimation temperature and prevent decomposition.
Experimental Protocol: Vacuum Sublimation of this compound
-
Apparatus Setup: Place a sample of impure this compound in the bottom of a sublimation apparatus. Assemble the apparatus with a cold finger or a condenser cooled with circulating water.
-
Evacuation: Connect the apparatus to a vacuum pump and evacuate the system to a pressure of approximately 0.1 mmHg.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or an oil bath. The temperature should be carefully controlled to be just above the sublimation point of this compound under vacuum but below the point where impurities might co-sublime.
-
Deposition: The this compound will sublime and deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus and collect the purified this compound crystals from the cold finger.
Vacuum Sublimation Workflow for this compound
Column Chromatography
Column chromatography is a versatile separation technique that utilizes the differential adsorption of compounds onto a solid stationary phase. A solution of the impure compound is passed through a column packed with an adsorbent material (e.g., silica gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent).
Advantages:
-
Capable of separating complex mixtures with high resolution.
-
Applicable to a wide range of compounds.
-
The separation can be monitored in real-time using techniques like Thin Layer Chromatography (TLC).
Limitations:
-
Can be time-consuming and labor-intensive.
-
Requires larger volumes of solvent compared to recrystallization.
-
The choice of stationary and mobile phases needs to be optimized for effective separation.
Experimental Protocol: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of a suitable solvent (e.g., a mixture of hexane and dichloromethane). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). This compound, being non-polar, will travel down the column. The polarity of the mobile phase can be gradually increased (e.g., by adding dichloromethane) to elute more polar impurities if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Column Chromatography Workflow for this compound
Comparative Data
The following table summarizes the performance of the different purification techniques for this compound based on available experimental data. It is important to note that the actual purity and yield can vary depending on the nature and concentration of impurities in the starting material, as well as the specific experimental conditions.
| Technique | Purity (%) | Yield (%) | Time Required | Solvent Consumption | Key Considerations |
| Recrystallization | > 99 | 70 - 90 | Moderate | High | Solvent selection is crucial. Slow cooling improves crystal size and purity. |
| Sublimation | > 99.5 | 60 - 80 | Fast | None | Suitable for volatile compounds and non-volatile impurities. Vacuum may be required. |
| Column Chromatography | > 99.9 | 50 - 75 | Slow | Very High | High resolution for complex mixtures. Requires careful optimization of conditions. |
Purity Assessment
The purity of the obtained this compound can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for determining the purity of this compound and detecting the presence of other sulfur allotropes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities.
-
Melting Point Determination: A sharp melting point close to the literature value (115.2 °C for α-S₈) indicates high purity. A broad melting range suggests the presence of impurities.
-
Elemental Analysis: Can be used to confirm the elemental composition of the purified sulfur.
Conclusion
The choice of the most appropriate purification technique for this compound depends on several factors, including the initial purity of the material, the desired final purity, the quantity of material to be purified, and the available resources.
-
Recrystallization is a robust and scalable method suitable for general-purpose purification.
-
Sublimation offers a fast and solvent-free alternative, particularly effective for removing non-volatile impurities.
-
Column chromatography provides the highest resolution and is ideal for separating complex mixtures to achieve very high purity, albeit at the cost of time and solvent consumption.
By carefully considering the principles and practical aspects of each technique outlined in this guide, researchers can make an informed decision to obtain this compound of the required purity for their specific scientific endeavors.
Unveiling the Bioactivity of Octathiocane and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Octathiocane and its analogues, supported by experimental data. Detailed methodologies for key experiments are presented, alongside visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of their mechanisms of action.
This compound, a stable allotrope of elemental sulfur also known as cyclooctasulfur (S₈), has garnered interest for its potential biological activities. This guide delves into its performance, drawing comparisons with its synthetic and naturally occurring analogues, particularly isothiocyanates like sulforaphane.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound (often studied as sulfur nanoparticles) and its analogue, sulforaphane.
| Compound/Analogue | Test Organism/Cell Line | Activity Metric | Value | Reference |
| Antimicrobial Activity | ||||
| Sulforaphane | Mycobacterium tuberculosis | MIC | 5 µg/mL | [1] |
| Sulforaphane | Mycobacterium smegmatis | MIC | 10 µg/mL | [1] |
| Sulforaphane | Escherichia coli | MIC | 80 µg/mL | [1] |
| Sulforaphane | Gram-positive oral pathogens | MIC | 0.25 - 1.0 mg/mL | [1] |
| Sulforaphane | Gram-positive oral pathogens | MBC | 0.25 - >1.0 mg/mL | [1] |
| Sulforaphane | Candida albicans (clinical isolates) | MIC | ≥4 µg/mL | [2] |
| Sulforaphane | Candida albicans (clinical isolates) | MFC | ≥64 µg/mL | [2] |
| Cytotoxic Activity | ||||
| Sulforaphane | BGC-823 (Gastric Cancer) | IC₅₀ | 14.4 µM | [3] |
| Sulforaphane | MGC-803 (Gastric Cancer) | IC₅₀ | 18.7 µM | [3] |
| Sulforaphane | GES-1 (Normal Gastric Epithelial) | IC₅₀ | 20.1 µM | [3] |
| Sulforaphane | MCF-7 wt (Breast Cancer) | IC₅₀ | 27.9 µM | [4] |
| Sulforaphane | MCF-7/Adr (Breast Cancer) | IC₅₀ | 13.7 µM | [4] |
| Sulforaphane | MCF-12A (Normal Mammary Epithelial) | IC₅₀ | 40.5 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5][6][7][8]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined density (e.g., McFarland standard).
-
Preparation of Compound Dilutions: A serial dilution of the test compound (e.g., this compound or Sulforaphane) is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is proportional to the number of viable cells.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines a common method for measuring the generation of ROS in cells treated with a test compound.[12][13][14]
-
Cell Preparation: Cells are cultured and labeled with a cell-permeable fluorogenic probe, such as H2DCFDA.
-
Compound Treatment: The labeled cells are then treated with the test compound for a specified duration. A known ROS inducer can be used as a positive control.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths (e.g., Ex/Em 495/529 nm for H2DCFDA).[12] The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows associated with the biological activities of this compound and its analogues.
The biological activities of this compound and its analogues present a promising area for further investigation, particularly in the development of novel antimicrobial and anticancer agents. The data and protocols provided in this guide aim to serve as a valuable resource for researchers in this field.
References
- 1. Antibacterial effects of sulforaphane – A phytonutrient derived from broccoli as promising candidate in the combat of bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RETRACTED ARTICLE: Sulforaphane induces S-phase arrest and apoptosis via p53-dependent manner in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. assaygenie.com [assaygenie.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - GE [thermofisher.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Octathiocane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Octathiocane (also known as cyclooctasulfur, S₈), a common allotrope of sulfur. Adherence to these procedures will minimize risks and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential hazards when handling this compound. While it has low acute toxicity, exposure to sulfur dust can cause skin and respiratory irritation. The following table summarizes the required PPE.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified, providing protection against dust. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. |
| Body Protection | Laboratory Coat | Standard cotton or flame-resistant material. |
| Respiratory | N95 or P100 Respirator | Recommended when handling fine powders or if dust generation is likely to exceed exposure limits. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant dust, a fume hood is recommended.
-
Avoid Dust Formation: Handle the solid material gently to minimize the creation of airborne dust.
-
Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge, which could ignite sulfur dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.
Storage Procedures
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed to prevent contamination and minimize dust exposure.
-
Store separately from incompatible materials such as strong oxidizing agents, halogens, and carbides.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Small Quantities: For small residual amounts, consult your institution's chemical waste disposal guidelines. Typically, it can be collected in a designated waste container for solid chemical waste.
-
Large Quantities: For larger quantities, it may be necessary to dispose of it as hazardous waste. Contact your institution's environmental health and safety (EHS) department for specific instructions.[3]
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with this compound should be placed in a sealed bag and disposed of as solid chemical waste.
Experimental Protocol: General Procedure for Solution-Phase Reaction
This protocol outlines a general methodology for utilizing this compound in a solution-phase chemical reaction. Researchers should adapt this procedure based on the specific requirements of their experiment.
-
Reagent Preparation:
-
Accurately weigh the required amount of this compound using a tared weigh boat in a ventilated enclosure.
-
Prepare the desired solvent and other reactants in separate, appropriately labeled glassware.
-
-
Reaction Setup:
-
Assemble the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) in a fume hood.
-
Ensure all glassware is clean and dry.
-
-
Reaction Execution:
-
Add the solvent to the reaction flask, followed by the this compound.
-
Commence stirring to aid dissolution. Gentle heating may be required for some solvents, such as toluene or xylene.[4][5]
-
Once the this compound is dissolved or sufficiently suspended, add the other reactants as per the specific experimental design.
-
Monitor the reaction for the specified time and temperature.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the specific work-up procedure for your reaction, which may include filtration, extraction, and/or chromatography to isolate the desired product.
-
-
Decontamination:
Caption: Workflow for a typical solution-phase reaction involving this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
